1-Benzyloxy-2-fluoro-benzene
Description
The exact mass of the compound 1-Benzyloxy-2-fluoro-benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzyloxy-2-fluoro-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyloxy-2-fluoro-benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSQIFUSMWMQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293479 | |
| Record name | 1-Benzyloxy-2-fluoro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-21-8 | |
| Record name | 368-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyloxy-2-fluoro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Benzyloxy-2-fluoro-benzene for Advanced Research
Abstract
This technical guide provides an in-depth overview of 1-Benzyloxy-2-fluoro-benzene, a key intermediate in synthetic organic chemistry with significant potential in the fields of medicinal chemistry and materials science. This document offers a detailed exploration of its chemical identifiers, physicochemical properties, synthesis and purification protocols, spectroscopic data, and key applications. Furthermore, it provides comprehensive safety and handling procedures to ensure its effective and safe utilization in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile building block.
Core Identifiers and Physicochemical Properties
1-Benzyloxy-2-fluoro-benzene, a substituted aromatic ether, is a valuable synthon due to the presence of a reactive fluorine atom and a protective benzyloxy group. These features allow for a range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules.
| Identifier | Value | Source |
| CAS Number | 368-21-8 | [1] |
| Molecular Formula | C₁₃H₁₁FO | [1][2] |
| Molecular Weight | 202.22 g/mol | [2] |
| IUPAC Name | 1-fluoro-2-(phenylmethoxy)benzene | [2] |
| Synonyms | 1-(Benzyloxy)-2-fluorobenzene, Benzyl 2-fluorophenyl ether | [1] |
| Appearance | White to off-white solid | |
| Storage Temperature | Room Temperature, sealed in dry conditions |
Synthesis and Purification
The most common and efficient method for the synthesis of 1-Benzyloxy-2-fluoro-benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-fluorophenol is deprotonated by a base to form the corresponding phenoxide, which then reacts with benzyl bromide to yield the desired ether.[3][4][5]
Detailed Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2-Fluorophenol
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2-fluorophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add a suitable solvent, such as acetone or DMF, to the flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the 2-fluorophenoxide ion.
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-Benzyloxy-2-fluoro-benzene.
Caption: Generalized workflow for the synthesis of 1-Benzyloxy-2-fluoro-benzene.
Spectroscopic Characterization
While experimental spectra for 1-Benzyloxy-2-fluoro-benzene are not widely available in public databases, predicted data and data from structurally similar compounds provide a reliable reference for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the fluorophenyl and benzyl groups, as well as a singlet for the benzylic methylene protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the 13 unique carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant.[6][7]
Mass Spectrometry (MS)
The mass spectrum of 1-Benzyloxy-2-fluoro-benzene is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (~202.22 g/mol ).[2] Key fragmentation patterns would likely involve the cleavage of the benzylic ether bond, leading to characteristic fragment ions.[8]
Applications in Drug Discovery and Organic Synthesis
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[9] 1-Benzyloxy-2-fluoro-benzene serves as a valuable precursor for the synthesis of various biologically active molecules. Its derivatives have been investigated for their potential as therapeutic agents.[10]
The reactivity of the carbon-bromine bond in analogous compounds suggests that 1-Benzyloxy-2-fluoro-benzene can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[11][12] This makes it a versatile building block for the synthesis of complex biaryl and aryl-heteroaryl structures, which are common motifs in pharmaceuticals.
Caption: Potential cross-coupling reactions of 1-Benzyloxy-2-fluoro-benzene.
Safety, Handling, and Disposal
As with all laboratory chemicals, proper safety precautions must be observed when handling 1-Benzyloxy-2-fluoro-benzene.
Hazard Identification
This compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
Handling and Storage
-
Handle in a well-ventilated area, preferably in a fume hood.[13][14]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15]
-
Wash hands thoroughly after handling.[15]
-
Store in a tightly closed container in a dry and cool place.[14][16][17]
Disposal
1-Benzyloxy-2-fluoro-benzene is a halogenated organic compound and should be disposed of as hazardous waste.[18][19][20] Do not dispose of it down the drain.[14] Collect in a designated, properly labeled container for halogenated organic waste for subsequent incineration by a licensed waste disposal company.[18][19][21]
Conclusion
1-Benzyloxy-2-fluoro-benzene is a valuable and versatile intermediate in organic synthesis. Its unique combination of a benzyloxy protecting group and a reactive fluorine atom provides a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and safe handling to facilitate its effective use in advanced research and development.
References
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U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
- University of Edinburgh Health and Safety Department. (2010). Ethers - Handling and control of exposure.
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PubChem. (n.d.). 1-Benzyloxy-2-fluoro-benzene. Retrieved from [Link]
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GBL Gül Biyoloji Laboratuvarı. (2023). SAFETY DATA SHEET. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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University of Edinburgh Health and Safety Department. (2024). Ethers. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Diethyl ether. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
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National Institutes of Health. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
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Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]
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JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 1-Benzyloxy-2-fluoro-benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyloxy-2-fluoro-benzene is a valuable fluorinated aryl ether intermediate in medicinal chemistry and materials science. Its synthesis is pivotal for the construction of more complex molecular architectures where the fluorine atom modulates electronic properties and metabolic stability, and the benzyl group serves as a robust protecting group for the phenolic oxygen. This guide provides a comprehensive exploration of the primary and most efficient synthetic pathway to 1-Benzyloxy-2-fluoro-benzene: the Williamson ether synthesis. We will delve into the mechanistic underpinnings, provide a detailed, field-proven experimental protocol, and analyze the critical parameters that govern reaction success, including the strategic selection of reagents and solvents. This document is structured to offer both a theoretical foundation and a practical, actionable workflow for laboratory synthesis.
Introduction and Strategic Overview
The synthesis of aryl ethers is a cornerstone of modern organic chemistry. Among the various methods, the Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains the simplest and most popular approach for preparing both symmetrical and asymmetrical ethers due to its broad scope and reliability.[1] This method is exceptionally well-suited for the preparation of 1-Benzyloxy-2-fluoro-benzene.
The core strategy involves the reaction of a 2-fluorophenoxide ion with a benzylating agent. This process follows a bimolecular nucleophilic substitution (SN2) mechanism, a concerted process where the nucleophilic phenoxide attacks the electrophilic benzylic carbon, displacing a leaving group.[1][2] The selection of a primary benzylic electrophile, such as benzyl bromide, is critical as it minimizes the potential for competing elimination reactions that can occur with secondary or tertiary halides.[3][4]
Caption: Overall workflow for the synthesis of 1-Benzyloxy-2-fluoro-benzene.
Mechanistic Deep Dive: The SN2 Pathway
The efficacy of the Williamson ether synthesis for this transformation hinges on the principles of the SN2 reaction.
-
Deprotonation: The reaction is initiated by a base, which abstracts the acidic proton from the hydroxyl group of 2-fluorophenol (pKa ≈ 8.8) to form the 2-fluorophenoxide anion. This step is crucial as the phenoxide is a significantly stronger nucleophile than the parent phenol.
-
Nucleophilic Attack: The newly formed 2-fluorophenoxide ion then acts as the nucleophile. It attacks the electrophilic methylene carbon of the benzyl halide from the backside, relative to the leaving group (e.g., bromide).[1] This backside attack leads to an inversion of stereochemistry at the electrophilic carbon, although this is not observable in the case of an achiral benzyl group.
-
Transition State & Product Formation: The reaction proceeds through a high-energy, trigonal bipyramidal transition state where the C-O bond is partially formed and the C-Br bond is partially broken. The reaction concludes with the expulsion of the bromide ion and the formation of the C-O ether linkage, yielding 1-Benzyloxy-2-fluoro-benzene.
Caption: The concerted Sₙ2 mechanism for the formation of the ether linkage.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis of 1-Benzyloxy-2-fluoro-benzene.
Materials & Reagents:
-
2-Fluorophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorophenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of phenol) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the resulting suspension vigorously at room temperature for 20-30 minutes to facilitate phenoxide formation.
-
Alkylation: Add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 70-80°C and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 2-fluorophenol spot is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold deionized water (approx. 3-4 times the volume of DMF used).
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and concentrate to afford 1-Benzyloxy-2-fluoro-benzene as a clear oil or low-melting solid.
Causality and Optimization of Experimental Parameters
The success of this synthesis is highly dependent on the careful selection of each component.
| Parameter | Choice(s) | Rationale & Field Insights |
| Phenolic Substrate | 2-Fluorophenol | The starting material. The fluorine atom is electronically withdrawing but does not sterically hinder the hydroxyl group, allowing for efficient phenoxide formation. |
| Benzylating Agent | Benzyl Bromide, Benzyl Chloride, Benzyl Tosylate | Benzyl bromide is the most common choice due to its high reactivity and the excellent leaving group ability of bromide.[5] Benzyl chloride is a cheaper but less reactive alternative. Benzyl tosylate , while needing to be prepared separately, is an excellent electrophile with a non-nucleophilic leaving group, often leading to very clean reactions.[6] |
| Base | K₂CO₃, NaH, Cs₂CO₃ | K₂CO₃ is a mild, inexpensive, and easy-to-handle base sufficient for deprotonating phenols.[7] For less reactive systems or to ensure complete, irreversible deprotonation, a stronger base like Sodium Hydride (NaH) is highly effective but requires strictly anhydrous conditions.[8][9] Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive. |
| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents are essential. They solvate the cation (e.g., K⁺) while leaving the phenoxide anion poorly solvated, thereby increasing its nucleophilicity and accelerating the SN2 reaction.[1] DMF and Acetonitrile are excellent choices.[1][7] Acetone is also viable, particularly in combination with K₂CO₃.[5] |
| Temperature | 50 - 100 °C | Heating is generally required to achieve a reasonable reaction rate.[1] Temperatures in the 70-80 °C range provide a good balance between reaction speed and minimizing potential side reactions. Monitoring by TLC is crucial to avoid prolonged heating after completion. |
Conclusion
The Williamson ether synthesis provides a robust, high-yielding, and reliable pathway to 1-Benzyloxy-2-fluoro-benzene. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and reaction conditions, researchers can efficiently produce this key intermediate for applications in drug discovery and materials science. The protocol and insights provided in this guide serve as a validated foundation for the successful execution of this important transformation.
References
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Williamson ether synthesis - Wikipedia . Wikipedia. [Link]
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Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings | Inorganic Chemistry - ACS Publications . ACS Publications. [Link]
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Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling | Organic Letters - ACS Publications . ACS Publications. [Link]
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Williamson Ether Synthesis - J&K Scientific LLC . J&K Scientific. [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry . Master Organic Chemistry. [Link]
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NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download . BYJU'S. [Link]
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15.3: The Williamson Ether Synthesis - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf . National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 1-Benzyloxy-2-fluoro-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Fluorinated Aromatic Ethers
1-Benzyloxy-2-fluoro-benzene is a fluorinated aromatic ether. The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such molecules.[3]
This guide provides a detailed analysis of the proton (¹H) NMR spectrum of 1-benzyloxy-2-fluoro-benzene. As a senior application scientist, the focus here is not merely on data reporting, but on the causal relationships between the molecular structure and the resulting spectral features. We will explore the underlying principles of chemical shifts and spin-spin coupling, particularly the significant influence of the fluorine atom, to provide a comprehensive framework for spectral interpretation.
Fundamental Principles: The Influence of Fluorine in ¹H NMR
The ¹H NMR spectrum of an organic molecule is governed by the chemical environment of each proton. In 1-benzyloxy-2-fluoro-benzene, two key factors dictate the spectrum's appearance:
-
Electronegativity and Shielding: The oxygen of the benzyloxy group and the fluorine atom are highly electronegative. They withdraw electron density from the aromatic ring, a phenomenon known as deshielding. This effect generally shifts the signals of nearby protons to a higher frequency (downfield) in the NMR spectrum.[4]
-
Spin-Spin Coupling (J-coupling): Protons and fluorine-19 both possess a nuclear spin of I = ½.[5] This allows them to couple with each other through the molecule's bonding network, splitting their respective NMR signals. This coupling is distance-dependent and provides invaluable information about the connectivity of the molecule. The magnitude of the coupling constant, J, is measured in Hertz (Hz).[6]
-
¹H-¹H Coupling: Protons on adjacent carbons (vicinal, ³JHH) typically show couplings of 6-8 Hz in aromatic systems. Longer-range couplings (meta, ⁴JHH; para, ⁵JHH) are smaller (1-3 Hz and <1 Hz, respectively).
-
¹H-¹⁹F Coupling: Coupling between protons and fluorine is often stronger and occurs over more bonds than proton-proton coupling.[7] The magnitude varies significantly with the number of bonds separating the nuclei:
-
³JHF (ortho): 6-10 Hz
-
⁴JHF (meta): 4-8 Hz
-
⁵JHF (para): < 2 Hz
-
-
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
A self-validating protocol is essential for obtaining reproducible and accurate NMR data.[8][9] The following methodology outlines the best practices for analyzing 1-benzyloxy-2-fluoro-benzene.
3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte.[9][10] Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve many organic compounds and its relative ease of removal post-analysis.[11][12] Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative for less soluble compounds.[8]
-
Concentration: Weigh approximately 5-10 mg of 1-benzyloxy-2-fluoro-benzene and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11][13] Ensure complete dissolution, using a vortex mixer if necessary.[9]
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample height of at least 4-5 cm.[9][13] Cap the tube to prevent solvent evaporation and contamination.[9]
3.2. NMR Instrument Parameters (400 MHz Spectrometer)
-
Experiment: Standard 1D Proton acquisition.
-
Temperature: 298 K (25 °C).[13]
-
Pulse Program: A standard single 90° pulse program (e.g., 'zg30' on Bruker systems).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 5 seconds. A sufficiently long delay is crucial for accurate signal integration, particularly in quantitative analysis.
-
Number of Scans (NS): 8 to 16 scans, depending on the sample concentration.
-
Spectral Width (SW): 0-12 ppm.
3.3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio while maintaining good resolution.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[13]
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.[13]
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
Predicted ¹H NMR Spectral Analysis
The structure of 1-benzyloxy-2-fluoro-benzene contains two distinct aromatic systems and a methylene bridge, leading to a complex but interpretable spectrum.
4.1. The Benzyl Group Protons (C₆H₅CH₂-)
-
Phenyl Protons (-C₆H₅): These five protons are expected to appear as a complex, overlapping multiplet in the range of δ 7.30-7.50 ppm . The signals for benzyl ethers typically appear in this region.[14][15]
-
Methylene Protons (-CH₂-): These two protons are adjacent to an oxygen atom and an aromatic ring, which deshields them significantly. They are chemically equivalent and not coupled to any other protons, so they should appear as a sharp singlet at approximately δ 5.1-5.2 ppm .[4]
4.2. The Fluoro-substituted Aromatic Protons (-C₆H₄F)
This is the most complex and informative region of the spectrum. The four protons on this ring are all chemically distinct due to the substitution pattern. We will analyze them proton by proton, moving around the ring from the fluorine substituent.
-
H3 (ortho to F): This proton is strongly influenced by both the adjacent fluorine and the benzyloxy group. It experiences coupling to H4 (³JHH), the fluorine (³JHF), and H5 (⁴JHH). The resulting signal is predicted to be a doublet of doublet of doublets (ddd) around δ 7.15-7.25 ppm .
-
H6 (ortho to OBn): This proton is coupled to H5 (³JHH) and H4 (⁴JHH). It is also weakly coupled to the fluorine (⁵JHF), which may or may not be resolved. This signal is expected to be a multiplet, likely appearing as a doublet of doublets, around δ 7.05-7.15 ppm .
-
H4 and H5 (meta/para to F): These protons are coupled to each other (³JHH) and to the other protons on the ring, as well as to the fluorine (⁴JHF and ⁵JHF). They will appear as complex, overlapping multiplets in the region of δ 6.90-7.10 ppm .
4.3. Data Summary Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H (Benzyl Phenyl) | 7.30 - 7.50 | Multiplet (m) | - |
| H3 | 7.15 - 7.25 | Doublet of Doublet of Doublets (ddd) | ³JH3-H4 ≈ 8-9; ³JH3-F ≈ 8-10; ⁴JH3-H5 ≈ 1-2 |
| H6 | 7.05 - 7.15 | Multiplet (m) or Doublet of Doublets (dd) | ³JH6-H5 ≈ 8-9; ⁴JH6-H4 ≈ 1-2 |
| H4, H5 | 6.90 - 7.10 | Multiplet (m) | - |
| H (Methylene, -CH₂-) | 5.10 - 5.20 | Singlet (s) | - |
Visualization of Key Coupling Interactions
To clarify the complex spin-spin coupling network within the fluoro-substituted ring, the following diagram illustrates the primary interactions influencing the splitting patterns.
Caption: Key ³JHH and nJHF coupling interactions in 1-benzyloxy-2-fluoro-benzene.
Conclusion
The ¹H NMR spectrum of 1-benzyloxy-2-fluoro-benzene is a powerful fingerprint for its structural verification. The characteristic singlet of the benzylic protons, the multiplet of the unsubstituted phenyl ring, and the uniquely split signals of the fluorinated aromatic ring provide a wealth of information. A thorough understanding of H-H and H-F coupling constants is paramount for accurately assigning the complex multiplets of the substituted ring. This guide provides the predictive framework and experimental rigor necessary for researchers to confidently interpret such spectra, ensuring the structural integrity of this and similar fluorinated compounds in drug discovery and development pipelines.
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Coupling of Protons with Fluorine. (2007). ResearchGate. [Link]
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qNMR Purity Recipe Book (1 - Sample Preparation). (n.d.). Mestrelab Research. [Link]
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qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist. [Link]
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Let's try doing quantitative NMR. (n.d.). JEOL Ltd. [Link]
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Castañar, L., et al. (2014). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]
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Spera, S., & Bax, A. (1991). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. [Link]
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Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019). Nanalysis. [Link]
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Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. [Link]
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NMR Solvents. (n.d.). Alfa Chemistry. [Link]
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NMR Chemical Shifts. (n.d.). University of Puget Sound. [Link]
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Multinuclear NMR. (2024). Chemistry LibreTexts. [Link]
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NMR solvent selection - that also allows sample recovery. (2018). BioChromato. [Link]
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What Are Common NMR Solvents? (2025). Chemistry For Everyone - YouTube. [Link]
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Shokhen, M., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. [Link]
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The Effect of Fluorine in 1H NMR. (2024). Reddit. [Link]
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1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]
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Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. [Link]
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Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
NMR Chart. (n.d.). University of Wisconsin-Madison. [Link]
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Copies of 1H, 13C, 19F NMR spectra. (n.d.). University of Barcelona. [Link]
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Fluorine NMR. (n.d.). University of Connecticut. [Link]
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1-Benzyloxy-2-fluoro-benzene. (n.d.). PubChem. [Link]
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The precious Fluorine on the Ring: Fluorine NMR for biological systems. (2018). PMC - NIH. [Link]
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Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. [Link]
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An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Benzyloxy-2-fluoro-benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-benzyloxy-2-fluoro-benzene. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data, corroborated by experimental data from structural analogs, to offer a detailed assignment of the carbon resonances. We delve into the underlying principles of substituent effects, particularly the influence of the fluorine and benzyloxy groups on the benzene ring, to provide a robust framework for spectral interpretation. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science who encounter similar molecular scaffolds.
Introduction: The Structural Significance of Fluorinated Benzyl Ethers
The 1-benzyloxy-2-fluoro-benzene moiety is a key structural element in a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. The presence of both a bulky, electron-withdrawing benzyloxy group and a highly electronegative fluorine atom on adjacent carbons of a benzene ring creates a unique electronic and steric environment. Understanding the precise ¹³C NMR chemical shifts of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of its ¹³C NMR spectrum, grounded in theoretical predictions and comparative data analysis.
Predicted ¹³C NMR Spectrum of 1-Benzyloxy-2-fluoro-benzene
Due to the limited availability of experimental ¹³C NMR data for 1-benzyloxy-2-fluoro-benzene in public databases, a predicted spectrum was generated using the online tool NMRDB.org[1]. The predicted chemical shifts are presented in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Benzyloxy-2-fluoro-benzene
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |
| C1 (-O-Bn) | 148.0 | Doublet |
| C2 (-F) | 152.5 | Doublet |
| C3 | 116.5 | Doublet |
| C4 | 124.5 | Singlet |
| C5 | 121.0 | Singlet |
| C6 | 115.0 | Doublet |
| C7 (-CH₂-) | 71.0 | Singlet |
| C8 (ipso-Ph) | 136.5 | Singlet |
| C9 (ortho-Ph) | 128.5 | Singlet |
| C10 (meta-Ph) | 128.0 | Singlet |
| C11 (para-Ph) | 127.5 | Singlet |
Note: The predicted multiplicities due to ¹⁹F coupling are based on expected through-bond interactions. Actual spectra may show more complex splitting patterns.
Deconstruction and Analysis: The Influence of Substituents
The predicted chemical shifts can be rationalized by dissecting the molecule into its constituent parts and considering the electronic effects of the fluorine and benzyloxy substituents on the aromatic ring.
The Fluorinated Benzene Ring: A Comparison with 2-Fluorophenol
The electronic environment of the fluorinated aromatic ring in 1-benzyloxy-2-fluoro-benzene is significantly influenced by the strongly electronegative fluorine atom and the oxygen of the ether linkage. To understand these effects, a comparison with the experimental ¹³C NMR data of 2-fluorophenol is instructive (Table 2).
Table 2: Experimental ¹³C NMR Chemical Shifts for 2-Fluorophenol
| Carbon Atom | Chemical Shift (ppm) |
| C1 (-OH) | 146.4 (d, J = 11.5 Hz) |
| C2 (-F) | 151.8 (d, J = 240.2 Hz) |
| C3 | 116.1 (d, J = 2.9 Hz) |
| C4 | 124.6 (d, J = 3.8 Hz) |
| C5 | 120.3 (s) |
| C6 | 116.3 (d, J = 19.1 Hz) |
Source: ChemicalBook[2]
The carbon directly attached to the fluorine (C2) exhibits a large chemical shift and a significant one-bond C-F coupling constant, which is a characteristic feature of fluorinated aromatic compounds[3]. The benzyloxy group in our target molecule is expected to exert a similar, albeit slightly modified, electronic influence as the hydroxyl group in 2-fluorophenol.
The Benzyloxy Group: Insights from Anisole and Benzyl Ethers
The benzyloxy substituent introduces a methylene bridge and a second phenyl ring. The chemical shift of the methylene carbon (C7) is typically found in the range of 70-80 ppm. The phenyl ring of the benzyl group will show its own set of signals, generally less affected by the substituents on the other ring. For comparison, the ¹³C NMR data for anisole and 4-fluoroanisole are presented in Table 3.
Table 3: Experimental ¹³C NMR Chemical Shifts for Anisole and 4-Fluoroanisole
| Carbon Atom | Anisole (ppm)[4][5] | 4-Fluoroanisole (ppm)[6] |
| C1 (-OCH₃) | 159.9 | 159.4 (d, J=241.6 Hz) |
| C2, C6 | 114.1 | 115.8 (d, J=22.8 Hz) |
| C3, C5 | 129.5 | 115.8 (d, J=22.8 Hz) |
| C4 | 120.7 | 155.8 (d, J=1.9 Hz) |
| -OCH₃ | 54.8 | 55.6 |
The data illustrates the typical shielding and deshielding effects of the methoxy group on the aromatic ring. The benzyloxy group will have a similar influence, with the addition of the benzyl moiety's own carbon signals.
Experimental Protocol for ¹³C NMR Acquisition
For researchers intending to acquire an experimental ¹³C NMR spectrum of 1-benzyloxy-2-fluoro-benzene, the following protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm).
-
Acquisition Time: An acquisition time of at least 1-2 seconds is recommended.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of quaternary carbons.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Visualization of Key Structural Relationships
The following diagrams illustrate the key structural features and their influence on the ¹³C NMR spectrum.
Caption: Substituent effects on the aromatic ring.
Caption: Workflow for ¹³C NMR analysis.
Conclusion and Future Perspectives
This in-depth technical guide provides a detailed framework for understanding the ¹³C NMR chemical shifts of 1-benzyloxy-2-fluoro-benzene. By combining high-quality spectral prediction with a thorough analysis of substituent effects and comparative data from structural analogs, we have presented a reliable assignment of the carbon resonances. The provided experimental protocol offers a standardized approach for acquiring high-quality ¹³C NMR data for this and related compounds. As the synthesis and application of complex fluorinated organic molecules continue to expand, the principles and methodologies outlined in this guide will serve as a valuable resource for the scientific community, aiding in the rapid and accurate characterization of novel chemical entities.
References
-
NMRDB.org: An online resource for the prediction of NMR spectra. Available at: [Link][1]
-
Viesser, R. V., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. Available at: [Link][3]
-
Loudon, G. M. (1971). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 93(23), 6295–6302. Available at: [Link][5]
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mass spectrometry fragmentation pattern of 1-Benzyloxy-2-fluoro-benzene
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Benzyloxy-2-fluoro-benzene
Introduction: Unveiling the Molecular Blueprint
In the landscape of modern drug discovery and materials science, halogenated aromatic ethers such as 1-Benzyloxy-2-fluoro-benzene (C₁₃H₁₁FO, Mol. Wt. 202.22 g/mol ) serve as pivotal structural motifs and synthetic intermediates.[1][2][3][4] Elucidating the precise structure and ensuring the purity of these compounds is a non-negotiable prerequisite for their application. Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone analytical technique for this purpose, offering a reproducible molecular "fingerprint" through characteristic fragmentation patterns.[5] This guide provides a detailed exploration of the expected EI-MS fragmentation pathways of 1-Benzyloxy-2-fluoro-benzene, grounded in the fundamental principles of gas-phase ion chemistry. We will dissect the causal mechanisms behind the formation of key fragment ions, present a robust experimental protocol for data acquisition, and offer insights for confident spectral interpretation.
Pillar 1: The Ionization Event - Initiating Fragmentation
The journey from a neutral molecule to a mass spectrum begins in the ion source. In EI-MS, the gaseous sample molecule is bombarded by a high-energy electron beam, typically standardized at 70 eV.[6] This energy is substantially higher than the ionization energy of most organic molecules, ensuring efficient ionization and inducing reproducible fragmentation.
The initial event is the ejection of a single electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•). The site of electron removal is dictated by the molecule's electronic structure, following the general principle that electrons in non-bonding (n) orbitals are most easily removed, followed by those in π-orbitals, and finally, the most tightly held σ-bond electrons.[7] For 1-Benzyloxy-2-fluoro-benzene, the lone pair electrons on the ether oxygen are the most probable site of initial ionization.
The resultant molecular ion is energetically unstable and rapidly undergoes a series of unimolecular dissociation reactions. These fragmentation pathways are not random; they are governed by the principles of chemical stability, favoring the formation of stable neutral molecules and carbocations.
Pillar 2: Deconstructing the Molecule - The Fragmentation Cascade
The mass spectrum of 1-Benzyloxy-2-fluoro-benzene is predicted to be dominated by fragmentation pathways characteristic of benzyl ethers and aromatic compounds. The molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 202 is expected to be clearly visible, as the presence of two aromatic rings lends considerable stability.[8]
The Dominant Pathway: Formation of the Tropylium Ion
The most significant fragmentation pathway for benzyl ethers is the cleavage of the bond beta to the unsubstituted phenyl ring.[8][9]
-
Benzylic C-O Bond Cleavage: The bond between the benzylic carbon and the ether oxygen undergoes homolytic or heterolytic cleavage.
-
Formation of the Benzyl Cation (m/z 91): This cleavage results in the formation of a C₇H₇⁺ cation and a 2-fluorophenoxy radical.
-
Rearrangement to Tropylium Ion: The initially formed benzyl cation rapidly rearranges into the highly stable, aromatic tropylium ion. This ion is exceptionally stable, and as a result, the peak at m/z 91 is anticipated to be the base peak (the most intense peak) in the spectrum.
This fragmentation is a powerful diagnostic tool for identifying the benzyl ether moiety within a molecule.
Secondary and Confirmatory Fragmentation Pathways
While the tropylium ion is the star of the show, other fragment ions provide crucial, confirmatory structural evidence.
-
Fragmentation of the Tropylium Ion (m/z 91 → m/z 65): The stable tropylium ion itself can fragment further through the characteristic loss of a neutral acetylene molecule (C₂H₂). This process yields the C₅H₅⁺ cation, resulting in a significant peak at m/z 65 .[10] The presence of the m/z 65 peak strongly corroborates the existence of the m/z 91 ion.
-
Cleavage of the Aryl-Oxygen Bond (Formation of m/z 95): An alternative cleavage can occur at the bond between the ether oxygen and the fluorinated aromatic ring. This pathway produces the 2-fluorophenyl cation (C₆H₄F⁺) at m/z 95 and a neutral benzyloxy radical. The intensity of this peak is expected to be lower than that of the tropylium ion due to the superior stability of the latter.
-
Hydrogen Rearrangement (Formation of m/z 112): Aromatic ethers are known to undergo fragmentation involving hydrogen migration.[8] A plausible pathway involves the transfer of a hydrogen atom from the benzylic position to the fluorinated ring, leading to the elimination of a neutral toluene molecule (C₇H₈) and the formation of the 2-fluorophenol radical cation at m/z 112 .
The following diagram illustrates these primary fragmentation pathways.
Caption: Predicted primary and secondary fragmentation pathways of 1-Benzyloxy-2-fluoro-benzene in EI-MS.
Summary of Key Diagnostic Ions
The combination of these ions creates a unique fingerprint, allowing for a high-confidence identification of the parent molecule.
| m/z | Proposed Structure | Ion Formula | Fragmentation Mechanism | Expected Intensity |
| 202 | Molecular Ion | [C₁₃H₁₁FO]⁺• | Electron Ionization | Moderate |
| 112 | 2-Fluorophenol Ion | [C₆H₅FO]⁺• | H-Rearrangement & Loss of Toluene | Low to Moderate |
| 95 | 2-Fluorophenyl Cation | [C₆H₄F]⁺ | α-Cleavage (Aryl-O Bond) | Moderate |
| 91 | Tropylium Ion | [C₇H₇]⁺ | β-Cleavage (Benzyl-O Bond) | High (Base Peak) |
| 65 | Phenyl Cation | [C₅H₅]⁺ | Loss of C₂H₂ from Tropylium Ion | Moderate |
Pillar 3: A Self-Validating Experimental Protocol
Reproducible and high-quality data is the bedrock of trustworthy analysis. The following protocol outlines a standard operating procedure for acquiring the mass spectrum of 1-Benzyloxy-2-fluoro-benzene using Gas Chromatography-Mass Spectrometry (GC-MS), a technique ideally suited for volatile and thermally stable compounds.[6]
Experimental Workflow Diagram
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physical properties and solubility of 1-Benzyloxy-2-fluoro-benzene
An In-Depth Technical Guide to 1-Benzyloxy-2-fluoro-benzene: Physicochemical Properties and Solubility
Introduction
1-Benzyloxy-2-fluoro-benzene (CAS No: 368-21-8) is a fluorinated aromatic ether. Its structure, featuring a benzyl group attached via an ether linkage to a fluorinated benzene ring, makes it a molecule of interest in synthetic organic chemistry. The presence of the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules, making fluorinated compounds valuable intermediates in the development of pharmaceuticals and advanced materials.[1][2] This guide provides a detailed examination of the core physical properties and solubility profile of 1-Benzyloxy-2-fluoro-benzene, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. The properties of 1-Benzyloxy-2-fluoro-benzene are summarized below. These values are primarily computed, as detailed experimental data is not extensively available in public literature.[3]
| Property | Value | Source |
| IUPAC Name | 1-fluoro-2-phenylmethoxybenzene | PubChem[3] |
| Synonyms | Benzyl 2-fluorophenyl ether, 1-(Benzyloxy)-2-fluorobenzene | ChemNet[4] |
| CAS Number | 368-21-8 | PubChem[3] |
| Molecular Formula | C₁₃H₁₁FO | PubChem[3] |
| Molecular Weight | 202.22 g/mol | PubChem[3] |
| Appearance | Solid (Predicted/Inferred from similar compounds) | N/A |
| XLogP3-AA | 3.9 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Rotatable Bond Count | 3 | PubChem[3] |
Note: Experimental values for properties such as melting point and boiling point are not consistently reported in publicly accessible databases. Researchers should determine these values empirically.
Solubility Profile: A Mechanistic Insight
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] The molecular structure of 1-Benzyloxy-2-fluoro-benzene contains both polar and non-polar characteristics that dictate its solubility.
-
Polar Features : The ether linkage (C-O-C) introduces a polar element to the molecule. The oxygen atom possesses lone pairs of electrons and can act as a hydrogen bond acceptor, allowing for potential interactions with protic solvents.[8]
-
Non-Polar Features : The molecule is dominated by two bulky, non-polar aromatic rings (the benzyl ring and the fluorophenyl ring). This significant hydrocarbon content results in a largely hydrophobic and lipophilic character.[9][10]
Based on this structure, the following solubility profile can be predicted:
-
Water : Solubility in water is expected to be very low. While the ether oxygen can form hydrogen bonds with water, the large non-polar surface area of the aromatic rings dominates, making the molecule hydrophobic.[8][10]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): The compound is likely to exhibit good solubility in these solvents. They can effectively solvate the molecule without the high energy cost required to break the strong hydrogen-bonding network of water.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): High solubility is predicted in these solvents due to favorable van der Waals interactions between the solvents and the aromatic rings of the compound.
-
Aqueous Acid/Base : As a neutral ether, 1-Benzyloxy-2-fluoro-benzene lacks acidic or basic functional groups. Therefore, its solubility is not expected to significantly increase in dilute aqueous acids (e.g., 5% HCl) or bases (e.g., 5% NaOH).[11]
This predicted profile makes the compound suitable for reactions and purifications in a wide range of common organic solvents.
Experimental Determination of Qualitative Solubility
To empirically validate the predicted solubility, a systematic qualitative analysis is necessary. The following protocol provides a reliable, step-by-step method for determining the solubility class of an unknown or poorly characterized compound like 1-Benzyloxy-2-fluoro-benzene.[11][12]
Protocol: Qualitative Solubility Testing
Materials:
-
1-Benzyloxy-2-fluoro-benzene
-
Small test tubes (e.g., 13x100 mm)
-
Spatula
-
Graduated pipettes or cylinders
-
Vortex mixer
-
Solvents: Deionized Water, 5% w/v Sodium Hydroxide (NaOH), 5% v/v Hydrochloric Acid (HCl), Hexane, Ethanol.
Procedure:
-
Preparation : For each solvent to be tested, place approximately 25 mg of 1-Benzyloxy-2-fluoro-benzene into a clean, dry test tube.
-
Solvent Addition : Add 0.75 mL of the first solvent (e.g., Deionized Water) to the test tube in three 0.25 mL portions.[12]
-
Mixing : After each addition, cap the test tube and shake it vigorously or use a vortex mixer for at least 30-60 seconds to ensure thorough mixing.[13][14]
-
Observation : Allow the mixture to stand and observe. Classify the solubility as:
-
Soluble : The solid dissolves completely, leaving a clear, homogeneous solution.
-
Partially Soluble : A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble : The solid does not appear to dissolve at all.[14]
-
-
Systematic Testing : Repeat steps 2-4 for each solvent. A logical progression, as illustrated in the workflow diagram below, is recommended. Start with water. If the compound is insoluble, proceed to test its solubility in 5% HCl and 5% NaOH to check for basic or acidic functional groups.[11] Finally, test solubility in representative organic solvents like hexane (non-polar) and ethanol (polar).
-
Record Keeping : Meticulously record all observations in a laboratory notebook.
Workflow for Qualitative Solubility Analysis
The following diagram illustrates the logical workflow for determining the solubility class of an organic compound.
Caption: A logical workflow for the qualitative solubility analysis of an organic compound.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-Benzyloxy-2-fluoro-benzene is not widely available, data from structurally similar compounds, such as 1-(benzyloxy)-4-fluorobenzene, suggest that it should be handled with care.[5]
-
Hazards : Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][15]
-
Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17] Avoid breathing dust or vapors.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible substances.[18]
Always consult a comprehensive, compound-specific SDS from the supplier before handling any chemical.
Conclusion
1-Benzyloxy-2-fluoro-benzene is a hydrophobic, lipophilic molecule with poor aqueous solubility. Its chemical structure, dominated by two aromatic rings, predicts high solubility in a range of common non-polar and polar aprotic organic solvents. The ether linkage provides a site for hydrogen bond acceptance but is insufficient to overcome the non-polar nature of the bulk of the molecule. Understanding these fundamental physical and solubility properties is essential for its effective use in synthetic protocols, purification processes, and as a building block in drug discovery and materials science.
References
-
PubChem. 1-Benzyloxy-2-fluoro-benzene | C13H11FO | CID 259659. [Link] [Accessed: Jan 6, 2026].
-
Department of Chemistry, University of Calgary. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link] [Accessed: Jan 6, 2026].
-
Department of Chemistry, University of Massachusetts. Experiment: Solubility of Organic & Inorganic Compounds. [Link] [Accessed: Jan 6, 2026].
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Benzyloxy-2-fluoro-benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 1-Benzyloxy-2-fluoro-benzene was not publicly available at the time of this writing. The following guide has been meticulously compiled by extrapolating data from structurally analogous compounds. All procedures and safety measures are based on the known hazards of similar chemical entities. It is imperative that users conduct a thorough, site-specific risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department. This document is intended as a comprehensive guide, not a replacement for institutional safety protocols.
Introduction: Understanding the Profile of 1-Benzyloxy-2-fluoro-benzene
1-Benzyloxy-2-fluoro-benzene is an aromatic ether that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring a bulky benzyloxy group and an electron-withdrawing fluorine atom, makes it a key intermediate for introducing specific functionalities into complex molecules. However, as with any specialized chemical reagent, a comprehensive understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth analysis of the anticipated safety considerations, handling protocols, and emergency procedures for 1-Benzyloxy-2-fluoro-benzene, based on expert evaluation of its chemical structure and data from closely related compounds.
Hazard Identification and Risk Assessment: A Proactive Approach
Based on the analysis of structurally similar compounds, 1-Benzyloxy-2-fluoro-benzene is anticipated to present the following hazards:
-
Skin and Eye Irritation: Direct contact is likely to cause irritation to the skin and serious irritation to the eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[1][2]
-
Potential for Harm upon Ingestion: While specific data is unavailable, similar compounds can be harmful if swallowed.[2]
GHS Hazard Classification (Anticipated):
| Hazard Class | Category |
| Skin Irritation | Category 2 |
| Serious Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |
Causality of Hazards: The irritant nature of halogenated and benzylated aromatic compounds often stems from their ability to interact with biological macromolecules. The fluorinated benzene ring can act as a mild electrophile, while the overall lipophilicity of the molecule allows for penetration of skin and mucous membranes, leading to localized irritation.
Prudent Practices for Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and mitigate risks.
Engineering Controls: The First Line of Defense
All manipulations of 1-Benzyloxy-2-fluoro-benzene, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[3][4] The fume hood should have adequate airflow and be regularly inspected. An eyewash station and safety shower must be readily accessible in the immediate work area.[1][3]
Personal Protective Equipment (PPE): The Essential Barrier
A multi-layered approach to PPE is required to prevent contact.[4]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Provides a barrier against skin contact. |
| Body Protection | A standard laboratory coat | Prevents contamination of personal clothing. |
For procedures with a heightened risk of spills or aerosol generation, consider supplementing with a face shield and a chemical-resistant apron.[4]
Storage Protocols for Stability and Safety
Store 1-Benzyloxy-2-fluoro-benzene in a tightly sealed, properly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
Experimental Workflow: A Step-by-Step Guide to Safe Manipulation
The following protocol outlines a generalized procedure for handling 1-Benzyloxy-2-fluoro-benzene in a laboratory setting.
Protocol: Weighing and Dissolution of 1-Benzyloxy-2-fluoro-benzene
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of 1-Benzyloxy-2-fluoro-benzene to the weighing vessel using a clean spatula. Avoid generating dust.
-
Securely cap the stock container immediately after dispensing.
-
-
Dissolution:
-
Place a stir bar in an appropriate reaction flask containing the chosen solvent.
-
Slowly add the weighed 1-Benzyloxy-2-fluoro-benzene to the solvent while stirring to facilitate dissolution.
-
Rinse the weighing vessel with a small amount of the solvent and add it to the reaction flask to ensure a complete transfer.
-
-
Cleanup:
Caption: A generalized workflow for the safe handling of 1-Benzyloxy-2-fluoro-benzene.
Emergency Preparedness: Responding Effectively to Incidents
Prompt and correct action during an emergency is critical.
First Aid Measures
-
Inhalation: If a person inhales a significant amount of the substance, immediately move them to fresh air. If breathing has stopped, perform artificial respiration. Seek medical attention as soon as possible.[1][5]
-
Skin Contact: If the chemical comes into contact with the skin, immediately flush the affected area with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][5]
-
Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Ingestion: If the substance is swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][6]
Caption: Decision-making flowchart for first aid response to exposure.
Accidental Release Measures
In the event of a spill, evacuate unprotected personnel from the area. Wear appropriate PPE and ensure adequate ventilation. Absorb the spilled material with an inert substance such as vermiculite, sand, or a commercial sorbent.[1][4] Collect the absorbed material and contaminated debris into a designated, labeled hazardous waste container.[4] Clean the spill area with a suitable solvent, followed by washing with soap and water.[4]
Fire and Explosion Hazards
While not anticipated to be highly flammable, in the event of a fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[1] Upon thermal decomposition, 1-Benzyloxy-2-fluoro-benzene may produce hazardous gases, including carbon oxides and hydrogen fluoride.[1]
Disposal Considerations: Responsible Waste Management
All waste containing 1-Benzyloxy-2-fluoro-benzene should be treated as hazardous.[4] Dispose of waste in a clearly labeled, sealed, and chemically compatible container.[4] Follow all federal, state, and local regulations for the disposal of chemical waste.[3] Do not dispose of this chemical down the drain or in regular trash.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁FO | PubChem[7] |
| Molecular Weight | 202.22 g/mol | PubChem[7] |
| Appearance | Not specified (likely a solid or liquid) | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
Toxicological and Ecological Information
Specific toxicological and ecological data for 1-Benzyloxy-2-fluoro-benzene are not available. However, based on its structure as a halogenated aromatic compound, it should be handled with the assumption of potential toxicity, and measures should be taken to prevent its release into the environment.
Conclusion
1-Benzyloxy-2-fluoro-benzene is a compound with significant potential in synthetic chemistry. By adhering to the principles of proactive risk assessment, employing robust engineering controls and appropriate personal protective equipment, and being prepared for potential emergencies, researchers can handle this valuable reagent safely and effectively. The causality-driven protocols outlined in this guide provide a framework for a culture of safety in the laboratory, ensuring that scientific advancement does not come at the expense of well-being.
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An In-Depth Technical Guide to the Electronic Effects of Substituents in 1-Benzyloxy-2-fluoro-benzene
Abstract
This technical guide provides a comprehensive analysis of the electronic landscape of 1-benzyloxy-2-fluoro-benzene, a molecule of interest in the fields of medicinal chemistry and materials science. We will dissect the intricate interplay of inductive and resonance effects exerted by the ortho-positioned benzyloxy and fluoro substituents. This guide will explore how these competing electronic influences dictate the electron density distribution within the aromatic ring, thereby governing the molecule's reactivity towards electrophilic and nucleophilic reagents. Furthermore, we will present a plausible synthetic route, detailed spectroscopic characterization, and predictive insights into its chemical behavior, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Language of Electrons in Aromatic Systems
The reactivity and properties of a substituted benzene ring are not merely a sum of its parts but rather a complex dialogue between the electronic nature of its substituents and the delocalized π-system of the aromatic core. Two fundamental electronic effects govern this dialogue: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between a substituent and the carbon atom to which it is attached. Electron-withdrawing groups (EWGs) with a negative inductive effect (-I) pull electron density away from the ring, while electron-donating groups (EDGs) with a positive inductive effect (+I) push electron density towards the ring. The inductive effect weakens with distance.
-
Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. It requires the presence of p-orbitals on the substituent that can overlap with the p-orbitals of the benzene ring. Substituents that donate electrons to the ring through resonance exhibit a positive mesomeric effect (+M), while those that withdraw electrons from the ring display a negative mesomeric effect (-M).
The overall electronic influence of a substituent is a vector sum of its inductive and resonance effects, which can either reinforce or oppose each other. Understanding this balance is paramount to predicting the chemical behavior of substituted benzenes.
Dissecting the Substituents: A Tale of Two Effects
In 1-benzyloxy-2-fluoro-benzene, the aromatic ring is influenced by two electronically distinct groups positioned in a sterically influential ortho relationship.
The Fluoro Substituent: A Deactivating Ortho-, Para-Director
The fluorine atom presents a classic case of competing electronic effects.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density from the benzene ring through the C-F σ-bond. This effect deactivates the ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.[1][2]
-
Resonance Effect (+M): Despite its high electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals, which can be delocalized into the aromatic π-system. This electron-donating resonance effect increases the electron density at the ortho and para positions.
The interplay between these two opposing forces is nuanced. For fluorine, the -I effect is generally considered to be stronger than the +M effect, leading to an overall deactivation of the ring. However, the +M effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[1][2] The reactivity of fluorobenzene in EAS reactions can be anomalously high, particularly at the para position, sometimes even exceeding that of benzene itself.[2]
The Benzyloxy Substituent: A Strongly Activating Ortho-, Para-Director
The benzyloxy group (-OCH₂Ph) behaves electronically very similarly to the well-studied methoxy group (-OCH₃).[3]
-
Inductive Effect (-I): The oxygen atom is more electronegative than carbon, resulting in a moderate electron-withdrawing inductive effect.
-
Resonance Effect (+M): The lone pairs on the oxygen atom can be readily delocalized into the benzene ring, a potent +M effect that significantly increases the electron density, especially at the ortho and para positions.
For the benzyloxy group, the +M effect overwhelmingly dominates the -I effect.[3] This makes the benzyloxy group a strong activating group, rendering the aromatic ring much more susceptible to electrophilic attack than benzene, and it strongly directs incoming electrophiles to the ortho and para positions.
The Combined Influence in 1-Benzyloxy-2-fluoro-benzene
The ortho-disposition of the strongly activating benzyloxy group and the deactivating but ortho-, para-directing fluoro group in 1-benzyloxy-2-fluoro-benzene creates a unique electronic environment.
A Qualitative Analysis
The benzyloxy group at C1 is the more powerful activating group and will be the primary director of electrophilic aromatic substitution. It strongly activates its ortho (C2 and C6) and para (C4) positions. The fluoro group at C2, while deactivating the ring overall, also directs ortho (C1 and C3) and para (C5).
The directing effects of the two substituents are summarized as follows:
-
Benzyloxy at C1 directs to: C2, C4, C6
-
Fluoro at C2 directs to: C1, C3, C5
The confluence of these directing effects will determine the most probable sites for electrophilic attack. The benzyloxy group's powerful activating nature suggests that positions C4 and C6 will be the most electron-rich and therefore the most susceptible to electrophilic attack. Position C2 is already substituted.
Quantitative Insights: Hammett and Swain-Lupton Parameters
To quantify the electronic effects of these substituents, we can turn to linear free-energy relationships, such as the Hammett equation.[4][5] The Hammett substituent constants, σ, provide a measure of the electronic-donating or -withdrawing nature of a substituent.
The Swain-Lupton equation further dissects these effects into field (inductive, F) and resonance (R) components.[6][7]
| Substituent | σ_meta_ | σ_para_ | F (Field/Inductive) | R (Resonance) |
| -F | 0.34 | 0.06 | 0.45 | -0.39 |
| -OCH₃ * | 0.12 | -0.27 | 0.29 | -0.53 |
| -OCH₂Ph | ~0.10 | ~-0.25 | ~0.25 | ~-0.50 |
Values for -OCH₃ are used as a close approximation for -OCH₂Ph.
The data clearly illustrates the electron-withdrawing nature of fluorine through its positive F value and its electron-donating character through resonance with a negative R value. Conversely, the benzyloxy (approximated by methoxy) group is a strong resonance donor (large negative R) with a weaker inductive withdrawal (positive F).
Synthesis and Spectroscopic Characterization
Synthesis of 1-Benzyloxy-2-fluoro-benzene
A plausible and efficient method for the synthesis of 1-benzyloxy-2-fluoro-benzene is the Williamson ether synthesis, starting from commercially available 2-fluorophenol and benzyl bromide.
Caption: Synthetic workflow for 1-benzyloxy-2-fluoro-benzene.
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of 2-fluorophenol (1.0 equivalent) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the 2-fluorophenoxide anion.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzyloxy-2-fluoro-benzene.
Spectroscopic Characterization
¹H NMR Spectroscopy:
-
Aromatic Protons (Benzene Ring of Benzyloxy Group): A multiplet in the range of δ 7.3-7.5 ppm, integrating to 5H.
-
Aromatic Protons (Disubstituted Benzene Ring): A complex multiplet pattern in the range of δ 6.8-7.2 ppm, integrating to 4H, arising from the four protons on the fluoro- and benzyloxy-substituted ring.
-
Methylene Protons (-OCH₂Ph): A singlet at approximately δ 5.1 ppm, integrating to 2H.
¹³C NMR Spectroscopy:
-
C-F Carbon: A doublet with a large coupling constant (¹J_CF_ ≈ 245 Hz) is expected for the carbon directly attached to the fluorine atom.
-
C-O Carbon: The carbon attached to the benzyloxy group will appear as a doublet due to coupling with the ortho-fluorine.
-
Other Aromatic Carbons: The remaining aromatic carbons will exhibit characteristic shifts and C-F coupling constants (²J_CF_, ³J_CF_, ⁴J_CF_).
-
Methylene Carbon: A peak around δ 71 ppm is expected for the -OCH₂- carbon.
¹⁹F NMR Spectroscopy:
-
A single resonance is expected for the fluorine atom, likely in the typical range for an aryl fluoride. The chemical shift will be influenced by the ortho-benzyloxy group.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 202.08, corresponding to the molecular formula C₁₃H₁₁FO.
Reactivity Profile
The electronic effects of the substituents provide a roadmap for the reactivity of 1-benzyloxy-2-fluoro-benzene.
Electrophilic Aromatic Substitution (EAS)
The powerful activating and ortho-, para-directing benzyloxy group will dominate the regiochemical outcome of EAS reactions. The fluoro group, while deactivating, also directs to some of the same positions.
Caption: Predicted regioselectivity of electrophilic aromatic substitution.
The primary sites of electrophilic attack are predicted to be C4 (para to the benzyloxy group) and C6 (ortho to the benzyloxy group). Steric hindrance from the adjacent benzyloxy group might slightly disfavor substitution at the C6 position compared to the C4 position.
Nucleophilic Aromatic Substitution (S_N_Ar)
Nucleophilic aromatic substitution on an aryl fluoride is generally difficult and requires strong activation by electron-withdrawing groups. The strongly electron-donating benzyloxy group deactivates the ring towards S_N_Ar. Therefore, displacement of the fluoride ion by a nucleophile is expected to be challenging under standard conditions.
Conclusion
The electronic character of 1-benzyloxy-2-fluoro-benzene is a product of the synergistic and antagonistic interplay between its fluoro and benzyloxy substituents. The potent +M effect of the benzyloxy group renders the aromatic ring highly activated towards electrophilic attack, with a strong preference for substitution at the C4 and C6 positions. Conversely, the combined electron-donating nature of the benzyloxy group and the relatively weak electron-withdrawing nature of the fluoro group make the molecule a poor substrate for nucleophilic aromatic substitution. This in-depth guide, by integrating fundamental principles with predictive analysis, provides a solid framework for understanding and utilizing 1-benzyloxy-2-fluoro-benzene in synthetic and medicinal chemistry endeavors.
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Methodological & Application
Application Note & Protocol: Synthesis of 1-Benzyloxy-2-fluoro-benzene via Williamson Ether Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Benzyl Ethers
Fluorine-containing organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 1-Benzyloxy-2-fluoro-benzene serves as a key building block in the synthesis of more complex chemical entities. The fluorinated phenyl ring offers a site for further functionalization, while the benzyl ether provides a stable, yet cleavable, protecting group for the phenolic hydroxyl. This application note provides a detailed, field-proven protocol for the synthesis of 1-benzyloxy-2-fluoro-benzene from 2-fluorophenol via the classic Williamson ether synthesis.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of 1-benzyloxy-2-fluoro-benzene from 2-fluorophenol is achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the first step, a base is used to deprotonate the acidic hydroxyl group of 2-fluorophenol, forming the more nucleophilic 2-fluorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide leaving group to form the desired aryl benzyl ether.[1][3]
The choice of a relatively weak base like potassium carbonate is strategic. While stronger bases like sodium hydride could be used, potassium carbonate is less hazardous, easier to handle, and sufficiently basic to deprotonate the acidic phenol without promoting significant side reactions. Acetone is an excellent solvent for this reaction as it is a polar aprotic solvent that can dissolve both the ionic phenoxide and the organic benzyl bromide, facilitating the SN2 reaction.[2]
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Fluorophenol | 367-12-4 | 112.10 | 1.12 g | 10.0 |
| Benzyl Bromide | 100-39-0 | 171.03 | 1.3 mL (1.88 g) | 11.0 |
| Potassium Carbonate | 584-08-7 | 138.21 | 2.07 g | 15.0 |
| Acetone | 67-64-1 | 58.08 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Saturated NaCl (aq) | - | - | As needed | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorophenol (1.12 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of acetone to the flask.
-
Addition of Benzylating Agent: While stirring at room temperature, add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the suspension.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 56 °C) using a heating mantle.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in approximately 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 2 x 25 mL of 1 M NaOH (aq) to remove any unreacted 2-fluorophenol.
-
Wash the organic layer with 2 x 25 mL of water and then with 25 mL of saturated NaCl solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified 1-benzyloxy-2-fluoro-benzene. The product is typically a colorless oil.
-
Visual Workflow
Caption: Workflow for the synthesis of 1-Benzyloxy-2-fluoro-benzene.
Characterization of 1-Benzyloxy-2-fluoro-benzene
The identity and purity of the synthesized 1-benzyloxy-2-fluoro-benzene can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₃H₁₁FO |
| Molecular Weight | 202.22 g/mol [4] |
| Appearance | Colorless oil |
| IUPAC Name | 1-fluoro-2-(phenylmethoxy)benzene[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.45 - 7.30 (m, 5H, Ar-H of benzyl group)
-
δ 7.15 - 6.95 (m, 4H, Ar-H of fluorophenyl group)
-
δ 5.15 (s, 2H, O-CH₂)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 152.0 (d, JC-F ≈ 245 Hz, C-F)
-
δ 138.5 (d, JC-F ≈ 10 Hz, C-O)
-
δ 136.5 (s, Ar-C of benzyl group)
-
δ 128.6 (s, Ar-CH of benzyl group)
-
δ 128.1 (s, Ar-CH of benzyl group)
-
δ 127.2 (s, Ar-CH of benzyl group)
-
δ 124.5 (d, JC-F ≈ 3 Hz, Ar-CH)
-
δ 121.5 (d, JC-F ≈ 7 Hz, Ar-CH)
-
δ 116.8 (d, JC-F ≈ 2 Hz, Ar-CH)
-
δ 115.5 (d, JC-F ≈ 20 Hz, Ar-CH)
-
δ 71.0 (s, O-CH₂)
-
Note: Predicted chemical shifts. Actual values may vary.
-
Infrared (IR) Spectroscopy
-
Characteristic Absorptions (neat, cm⁻¹):
-
3060-3030 (C-H stretch, aromatic)
-
2930-2870 (C-H stretch, aliphatic)
-
1590, 1500, 1455 (C=C stretch, aromatic)
-
1280-1240 (C-O stretch, aryl ether and C-F stretch)
-
1100-1000 (C-O stretch, alkyl ether)
-
750-690 (C-H bend, aromatic)
-
Mass Spectrometry
-
GC-MS (EI): m/z (%) = 202 (M⁺), 91 (100, [C₇H₇]⁺), 77 ([C₆H₅]⁺)[4]
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Fluorophenol: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation. Flammable liquid and vapor.[5][6]
-
Benzyl Bromide: Is a lachrymator and causes severe skin and eye irritation.[7][8][9][10] May cause respiratory irritation.[7][8][10] Combustible liquid.[7][8][10] Handle with extreme care.
-
Potassium Carbonate: Causes skin and serious eye irritation.[11][12][13][14][15] May cause respiratory irritation.[11][12][15]
-
Acetone: Highly flammable liquid and vapor.[16][17][18][19][20] Causes serious eye irritation.[16][17][18][19][20] May cause drowsiness or dizziness.[16][17][19][20]
All waste materials should be disposed of in accordance with local environmental regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction | - Extend reaction time and monitor by TLC. - Ensure reagents are pure and dry. |
| - Insufficient base | - Use a slight excess of potassium carbonate. | |
| - Loss of product during work-up | - Ensure complete extraction and careful handling during washes. | |
| Presence of starting material (2-fluorophenol) in the final product | - Incomplete reaction | - As above. |
| - Inefficient removal during work-up | - Ensure the aqueous NaOH wash is performed thoroughly. | |
| Formation of side products | - C-alkylation of the phenoxide | - This is generally a minor pathway but can be influenced by the solvent and counter-ion. Acetone minimizes this. |
Conclusion
The Williamson ether synthesis is a reliable and efficient method for the preparation of 1-benzyloxy-2-fluoro-benzene from 2-fluorophenol. The protocol detailed in this application note provides a straightforward and scalable procedure for obtaining this valuable synthetic intermediate. Adherence to the outlined safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetone. [Link]
-
INEOS Group. (2022). Safety Data Sheet: Potassium Carbonate, Liquid 47%. [Link]
-
CORECHEM Inc. (2024). Acetone Safety Data Sheet. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. [Link]
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Enartis. (2015). Safety Data Sheet: POTASSIUM CARBONATE. [Link]
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PubChem. (n.d.). 1-Benzyloxy-2-fluoro-benzene. [Link]
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University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
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Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for - .... [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
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Beilstein Journals. (n.d.). Supporting Information for - .... [Link]
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University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, fluoro-. [Link]
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University of California, Davis. (2012). Fluorobenzene. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized .... [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-2-(trifluoromethyl)-. [Link]
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Application Note: A Comprehensive Guide to the Synthesis of Aryl Ethers via Nucleophilic Aromatic Substitution of Aryl Fluorides
Abstract: The synthesis of aryl ethers is a cornerstone transformation in organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] While the classical Williamson ether synthesis is highly effective for preparing alkyl ethers, its direct application to unactivated aryl halides is unfeasible due to the mechanistic constraints of an SN2 reaction.[2][3] This guide provides an in-depth exploration of the prevailing mechanism for this class of transformation: the Nucleophilic Aromatic Substitution (SNAr) pathway. Specifically, we focus on the use of aryl fluorides as superior electrophiles in these reactions, detailing the mechanistic rationale, providing a robust experimental protocol, and discussing the scope and optimization of this critical C-O bond-forming reaction.
Introduction: Beyond the Classic Williamson Synthesis
The traditional Williamson ether synthesis involves the SN2 displacement of a halide from an alkyl halide by an alkoxide nucleophile.[4] This mechanism is fundamentally incompatible with aryl halides. The sp²-hybridized carbon of the aromatic ring and the steric hindrance of the ring itself prevent the requisite backside attack by the nucleophile.[5][6]
Consequently, the synthesis of aryl ethers from aryl halides and alkoxides proceeds through a distinct and powerful mechanism: Nucleophilic Aromatic Substitution (SNAr) .[6] This pathway involves a two-step addition-elimination process and is highly dependent on the electronic properties of the aryl halide. For the SNAr reaction to proceed efficiently, the aromatic ring must be rendered electron-deficient ("activated") by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group.[5][7]
Interestingly, within this mechanistic framework, aryl fluorides emerge as exceptionally effective substrates. While fluoride is a poor leaving group in SN2 reactions, its high electronegativity plays a crucial role in stabilizing the key intermediate of the SNAr pathway, making it the most reactive aryl halide for this transformation.[8][9]
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of an activated aryl fluoride with an alkoxide is a stepwise process, fundamentally different from the concerted SN2 reaction.
Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction commences with the attack of the alkoxide nucleophile on the carbon atom bearing the fluorine atom. This attack is perpendicular to the plane of the aromatic ring.[5] The aromaticity of the ring is temporarily broken, resulting in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6][9] This initial step is the slowest and therefore the rate-determining step of the reaction, as it involves the disruption of the stable aromatic system.[8]
Step 2: Elimination and Restoration of Aromaticity (Fast Step) In the second, rapid step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final aryl ether product.[8]
The Critical Role of Fluorine and Electron-Withdrawing Groups
The stability of the Meisenheimer complex is paramount to the success of the SNAr reaction.
-
Electron-Withdrawing Groups (EWGs): EWGs positioned ortho or para to the site of attack are essential as they delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy of the rate-determining step.[5][6] Meta-positioned EWGs offer only minor inductive stabilization and are far less effective.
-
The Fluorine Advantage: The high electronegativity of the fluorine atom provides strong inductive stabilization to the negative charge on the adjacent carbon in the Meisenheimer complex. This stabilization outweighs its poor leaving group ability (C-F bond strength). Because the C-F bond is broken in the fast, non-rate-determining step, its strength has little impact on the overall reaction rate. This is why the reactivity order for aryl halides in SNAr reactions is F > Cl > Br > I, the reverse of the order seen in SN2 reactions.[8][9]
Caption: The two-step addition-elimination mechanism of SNAr.
Experimental Protocol: Synthesis of 4-Methoxynitrobenzene
This protocol details the synthesis of 4-methoxynitrobenzene from 4-fluoronitrobenzene and sodium methoxide. It serves as a representative example of the SNAr etherification of an activated aryl fluoride.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere. Methanol and DMF are toxic.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Quantity | Notes |
| 4-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 1.41 g (10.0 mmol) | Substrate |
| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 0.44 g (11.0 mmol) | Base |
| Anhydrous Methanol | CH₃OH | 32.04 | 5 mL | Nucleophile source |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | Extraction solvent |
| Saturated NaCl solution (Brine) | NaCl(aq) | - | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | Drying agent |
Step-by-Step Methodology
Part A: In Situ Preparation of Sodium Methoxide
-
Inert Atmosphere: Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with dry nitrogen or argon gas.
-
Base Addition: Carefully weigh and add the sodium hydride dispersion (0.44 g) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous DMF (10 mL) to the flask via syringe.
-
Alcohol Addition: While stirring, slowly add anhydrous methanol (5 mL) dropwise via syringe. Causality Note: This exothermic reaction generates hydrogen gas. The slow addition is crucial to control the reaction rate and gas evolution. The alkoxide is generated in situ to ensure it is anhydrous and highly reactive.[10]
-
Completion: Stir the mixture at room temperature for 20-30 minutes until the gas evolution ceases, indicating the complete formation of sodium methoxide.
Part B: SNAr Reaction 6. Substrate Addition: Add a solution of 4-fluoronitrobenzene (1.41 g) in anhydrous DMF (10 mL) to the sodium methoxide solution dropwise over 5 minutes. 7. Heating: Heat the reaction mixture to 60-70 °C using an oil bath. Causality Note: While the reaction can proceed at lower temperatures, moderate heating ensures a reasonable reaction rate and completion within a few hours.[4] 8. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-fluoronitrobenzene) is consumed (typically 1-3 hours).
Part C: Workup and Purification 9. Cooling & Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 50 mL of cold water. 10. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Causality Note: The product is organic-soluble and will move into the ether layer, while inorganic salts remain in the aqueous layer. 11. Washing: Combine the organic layers and wash them with water (2 x 25 mL) followed by saturated brine (1 x 25 mL) to remove residual DMF and inorganic impurities. 12. Drying: Dry the organic layer over anhydrous magnesium sulfate. 13. Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator. 14. Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield pure 4-methoxynitrobenzene.
Caption: Workflow for the synthesis of 4-methoxynitrobenzene.
Scope, Limitations, and Optimization
The success of the SNAr etherification is highly dependent on the choice of substrates and conditions.
| Parameter | Recommended | Rationale & Considerations |
| Aryl Halide | Activated Aryl Fluoride | Requires strong EWG (ortho or para). Fluoride is the best leaving group. Other halides (Cl, Br) may react but require harsher conditions.[7] |
| Nucleophile | Primary/Secondary Alkoxides | Primary alkoxides (e.g., methoxide, ethoxide) are most effective. Sterically hindered alkoxides (e.g., tert-butoxide) can lead to competing elimination reactions or may be too bulky to attack the aromatic ring efficiently.[11][12] |
| Base | NaH, KH, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases like NaH or KH are ideal for generating the alkoxide in situ from the corresponding alcohol.[3] Weaker bases like K₂CO₃ can be used, especially with more acidic phenols. |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | These solvents effectively solvate the cation (e.g., Na⁺) but leave the alkoxide nucleophile relatively "bare" and highly reactive. Protic solvents (e.g., water, ethanol) will solvate and deactivate the nucleophile, drastically slowing the reaction.[4][10] |
| Temperature | 50 - 100 °C | The reaction temperature must be optimized. Higher temperatures can increase the rate but may also promote side reactions.[4] |
Limitations:
-
Unactivated Aryl Halides: Aryl fluorides lacking strong EWGs in the ortho or para positions are generally unreactive under these conditions.[3][13]
-
Steric Hindrance: Significant steric bulk near the reaction site on either the aryl fluoride or the alkoxide can impede the reaction.
-
Base-Sensitive Functional Groups: The strongly basic conditions are incompatible with functional groups like esters, ketones, or aldehydes on either reactant.[12]
Modern Frontiers: Transition-Metal-Free Synthesis
Recent advancements have begun to address the primary limitation of the SNAr reaction—the need for an activated aromatic ring. Innovative, transition-metal-free methods have been developed that allow for the etherification of electron-neutral or even electron-rich aryl fluorides. One notable strategy involves the use of potassium bis(trimethylsilyl)amide (KHMDS) as a base to mediate the reaction between aryl fluorides and alkoxyboronic acid pinacol esters.[14][15] These methods significantly broaden the scope of aryl ether synthesis and represent an exciting frontier in the field.
References
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Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
askIITians. (2024). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]
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Milner, P. (2021, March 24). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. Retrieved from [Link]
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Anonymized. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Royal Society of Chemistry. (2024, August 16). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. In Books. Retrieved from [Link]
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Clarke, M. L. (2009, May 15). Palladium-catalysed synthesis of aryl-alkyl ethers using alkoxysilanes as nucleophiles. RSC Publishing. Retrieved from [Link]
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American Chemical Society - ACS Figshare. (2024, November 9). Synthesis of Polyfluoroalkyl Aryl Ethers Mediated by Sulfuryl Fluoride as a Traceless Activator. Retrieved from [Link]
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Vershilova, S.V., Kornilov, V.V., Tsyrulnikova, A.S., Popova, L.M., & Lebedeva, N.V. (2021, June 4). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2. Retrieved from [Link]
-
Vershilova, S.V., et al. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND ALKYNES. Retrieved from [Link]
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). SNAr reactions of aryl fluorides. [Diagram]. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Alkyl Aryl Ether Bond Formation with PhenoFluor. PMC. Retrieved from [Link]
-
Njichu, D. N., et al. (2019, October 16). A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate. MDPI. Retrieved from [Link]
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TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]
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Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from [Link]
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ResearchGate. (2025, October 16). A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate. Retrieved from [Link]
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Semantic Scholar. (n.d.). Alkyl Aryl Ether Bond Formation with PhenoFluor. Retrieved from [Link]
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ResearchGate. (n.d.). Conventional Williamson ether synthesis of alkyl aryl ethers. [Diagram]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
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Application Notes & Protocols: 1-Benzyloxy-2-fluoro-benzene as a Strategic Precursor for Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall drug efficacy.[1] Phenolic moieties, particularly those with ortho-fluoro substitution, are critical pharmacophores found in numerous approved drugs.[2][3] This guide provides a comprehensive overview of 1-benzyloxy-2-fluoro-benzene, a versatile and strategically important precursor for accessing these valuable ortho-fluorophenol intermediates. The benzyl ether serves as a robust protecting group, enabling a wide range of synthetic manipulations before its clean removal to unmask the phenol.[4] This document details the synthesis of the precursor, its application in generating functionalized intermediates via regioselective ortho-directed metalation, and protocols for subsequent deprotection.
Introduction: The Strategic Value of ortho-Fluorinated Phenols
Phenols and their ether derivatives are prevalent scaffolds in a significant portion of FDA-approved small-molecule drugs, highlighting their importance in molecular recognition and interaction with biological targets.[5] The introduction of a fluorine atom, particularly at the position ortho to a hydroxyl or ether group, can profoundly influence a molecule's properties in several beneficial ways:
-
Enhanced Receptor Binding: The fluorine atom can participate in favorable hydrogen bonding or dipole-dipole interactions within a protein's active site.[2]
-
Metabolic Blocking: The high strength of the C-F bond can prevent oxidative metabolism at that position, increasing the drug's half-life in vivo.[1]
-
Modulation of Acidity: Fluorine's strong electron-withdrawing nature increases the acidity of the phenolic proton, which can be critical for tuning the pKa for optimal target engagement or pharmacokinetic properties.
However, the direct and regioselective synthesis of ortho-fluorophenols can be challenging.[2][6] A common and effective strategy involves protecting the phenol as a benzyl ether, performing the desired synthetic transformations, and then removing the protecting group. 1-Benzyloxy-2-fluoro-benzene is an ideal starting material for this approach, offering a stable yet readily cleavable protecting group and a fluorine atom that can be exploited for further functionalization.
Physicochemical & Structural Data
A summary of the key properties for 1-benzyloxy-2-fluoro-benzene is provided below for quick reference.
| Property | Value | Source |
| IUPAC Name | 1-fluoro-2-(phenylmethoxy)benzene | [7] |
| CAS Number | 368-21-8 | [7][8] |
| Molecular Formula | C₁₃H₁₁FO | [7] |
| Molecular Weight | 202.22 g/mol | [7] |
| Appearance | Varies; typically a liquid or low-melting solid | - |
| Boiling Point | Data not widely available; estimated >250 °C | - |
Synthetic Workflows & Protocols
The overall strategy for utilizing 1-benzyloxy-2-fluoro-benzene involves three key stages: synthesis of the precursor, its regioselective functionalization, and final deprotection to yield the target intermediate.
Figure 1: Overall synthetic workflow from a simple phenol to a functionalized pharmaceutical intermediate.
Protocol 3.1: Synthesis of 1-Benzyloxy-2-fluoro-benzene
This protocol employs a standard Williamson ether synthesis, a robust and widely used method for forming ethers.[4] The reaction involves the deprotonation of 2-fluorophenol to form a more nucleophilic phenoxide, which then displaces a bromide from benzyl bromide.
Materials:
-
2-Fluorophenol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask charged with anhydrous acetone (or DMF), add 2-fluorophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or 60-70 °C (for DMF) and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in ethyl acetate and wash with 1M NaOH (2x) to remove any unreacted phenol, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography on silica gel if necessary to obtain pure 1-benzyloxy-2-fluoro-benzene.
Protocol 3.2: Ortho-Directed Metalation and Functionalization
A key advantage of the 1-benzyloxy-2-fluoro-benzene scaffold is its ability to undergo highly regioselective ortho-directed metalation (DoM). The benzyloxy and fluoro groups cooperatively direct deprotonation by a strong base (like n-butyllithium) to the C6 position, between the two directing groups. This generates a powerful nucleophile that can react with a wide range of electrophiles.
Figure 2: Conceptual diagram of the regioselectivity in the directed ortho-metalation step.
Materials:
-
1-Benzyloxy-2-fluoro-benzene
-
n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous reaction setup (oven-dried glassware, inert atmosphere - N₂ or Ar)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reaction: Add 1-benzyloxy-2-fluoro-benzene (1.0 eq.) to the flask and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi solution (1.1 eq.) dropwise via syringe, keeping the internal temperature below -70 °C. A color change is often observed. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of the chosen electrophile (e.g., benzaldehyde, 1.2 eq.) in a small amount of anhydrous THF dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, stir the reaction at -78 °C for another 1-2 hours, then allow it to warm slowly to room temperature overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the functionalized intermediate.
Protocol 3.3: Deprotection via Catalytic Hydrogenolysis
The final step is the removal of the benzyl protecting group to reveal the free phenol. Catalytic hydrogenolysis is the most common and efficient method, yielding toluene as the only byproduct.[9]
Materials:
-
Functionalized intermediate from Protocol 3.2
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl-protected intermediate (1.0 eq.) in methanol or ethyl acetate in a suitable flask.
-
Carefully add Pd/C catalyst (5-10 mol%) to the solution under a stream of nitrogen to prevent ignition.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas (this cycle should be repeated three times).
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Caution: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Do not allow the filter cake to dry completely. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected ortho-fluorophenol intermediate, which can be purified further if necessary.
| Parameter | Protocol 3.1 (Synthesis) | Protocol 3.2 (Functionalization) | Protocol 3.3 (Deprotection) |
| Key Reagents | 2-Fluorophenol, BnBr, K₂CO₃ | n-BuLi, Electrophile | H₂, Pd/C |
| Solvent | Acetone or DMF | Anhydrous THF | MeOH or EtOAc |
| Temperature | Reflux or 60-70 °C | -78 °C to RT | Room Temperature |
| Typical Yield | 85-95% | 60-85% (electrophile dependent) | >95% |
| Key Byproduct | KBr | Butane, Li-salts | Toluene |
Conclusion
1-Benzyloxy-2-fluoro-benzene stands out as a highly valuable precursor in the synthesis of complex pharmaceutical intermediates. Its utility stems from the robust nature of the benzyl protecting group, which allows for a wide array of chemical transformations, combined with the powerful directing effect of the benzyloxy and fluoro substituents in ortho-directed metalation. The protocols outlined in this guide provide a reliable and efficient pathway for researchers to access highly functionalized ortho-fluorophenol building blocks, which are critical components in the development of next-generation therapeutics.
References
- National Institutes of Health (NIH). (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling.
- NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
- ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers.
- BenchChem. A Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene: Properties, Synthesis, and Applications.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- PubMed. (2011). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions.
- ResearchGate. Relevance of phenols in medicinal chemistry, their synthesis and our....
- Common Organic Chemistry. Benzyl Protection.
- YAKHAK HOEJI. (2011). Synthetic Studies Directed Toward an ortho-Fluorination of Phenols.
- Journal of Medicinal Chemistry. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
- PubChem. 1-Benzyloxy-2-fluoro-benzene.
- ChemicalBook. 1-BENZYLOXY-2-FLUORO-BENZENE.
- JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs.
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- 6. Synthetic Studies Directed Toward an ortho-Fluorination of Phenols [yakhak.org]
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- 8. 1-BENZYLOXY-2-FLUORO-BENZENE | 368-21-8 [chemicalbook.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions Using 1-Benzyloxy-2-fluoro-benzene
Abstract
This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions utilizing 1-benzyloxy-2-fluoro-benzene as a key substrate. SNAr is a fundamental reaction in organic synthesis for the construction of carbon-heteroatom bonds on aromatic rings.[1][2] 1-Benzyloxy-2-fluoro-benzene is a particularly valuable building block due to the excellent leaving group ability of fluorine in SNAr contexts and the utility of the benzyloxy group as a protected phenol, which is crucial in multi-step syntheses, especially in drug discovery and materials science.[3][4] This document details the underlying mechanism, provides validated, step-by-step protocols for reactions with various nucleophiles, summarizes reaction parameters, and offers insights into experimental design for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 1-Benzyloxy-2-fluoro-benzene in SNAr Chemistry
Nucleophilic aromatic substitution is a powerful method for functionalizing electron-poor aromatic rings.[5] The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.[1][6]
The choice of substrate is critical for the success of an SNAr reaction. 1-Benzyloxy-2-fluoro-benzene offers several distinct advantages:
-
Excellent Leaving Group: Fluorine, despite being a weak leaving group in aliphatic SN2 reactions, is an excellent leaving group in SNAr. Its high electronegativity strongly polarizes the C-F bond and activates the ipso-carbon for nucleophilic attack, which is often the rate-determining step.[7]
-
Activating Ortho-Group: While the benzyloxy group is not a classical electron-withdrawing group, its oxygen atom can help stabilize the negative charge of the Meisenheimer intermediate through inductive effects. Its position ortho to the fluorine leaving group is crucial for this activation.
-
Synthetic Versatility: The benzyloxy group serves as a robust protecting group for a phenol. This allows for the SNAr reaction to be performed selectively, with subsequent deprotection via standard methods (e.g., hydrogenolysis) to reveal a hydroxyl group for further functionalization. This strategy is widely used in the synthesis of complex molecules like dibenzo[b,f][1][8]oxazepines and other pharmacologically relevant scaffolds.[9][10][11][12] The incorporation of fluorine itself is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[13][14]
Mechanism of Action: The SNAr Pathway
The SNAr reaction of 1-benzyloxy-2-fluoro-benzene proceeds through a well-established two-step addition-elimination mechanism.[15]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom. This attack is perpendicular to the plane of the aromatic ring. The aromaticity is temporarily broken, forming a high-energy, negatively charged intermediate called a Meisenheimer complex. The negative charge is delocalized across the ring and is stabilized by the electronegative oxygen of the benzyloxy group.[1][5]
-
Elimination (Fast Step): The aromaticity of the ring is restored by the expulsion of the fluoride ion (F⁻), which is the most electronegative and thus the best leaving group among the halogens for SNAr reactions.[7] This step is typically fast and does not affect the overall reaction rate.[7]
Caption: SNAr reaction mechanism.
Experimental Protocols & Application Data
The following protocols are generalized procedures that can be adapted for a range of nucleophiles. Optimization of base, solvent, and temperature may be required for specific substrates.
General Experimental Workflow
A typical workflow for performing SNAr reactions with 1-benzyloxy-2-fluoro-benzene involves reagent setup, reaction execution and monitoring, followed by workup and purification.
Caption: Standard experimental workflow.
Protocol 1: SNAr with Amine Nucleophiles (N-Arylation)
This protocol describes the reaction with primary or secondary amines to form N-aryl products, which are common structures in pharmaceuticals.
-
Reagents & Materials:
-
1-Benzyloxy-2-fluoro-benzene (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 - 1.5 eq)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add 1-benzyloxy-2-fluoro-benzene (1.0 eq), the amine nucleophile (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the anhydrous polar aprotic solvent (DMSO or DMF) to achieve a substrate concentration of 0.1-0.5 M.
-
Flush the flask with an inert gas (N₂ or Ar) and equip it with a condenser.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: SNAr with Phenol Nucleophiles (O-Arylation / Diarylether Synthesis)
This protocol is for the synthesis of diaryl ethers, a key step in the creation of complex heterocyclic systems like dibenzo[b,f][1][8]oxazepines.[9][10]
-
Reagents & Materials:
-
1-Benzyloxy-2-fluoro-benzene (1.0 eq)
-
Phenol nucleophile (e.g., 2-aminophenol) (1.1 eq)
-
Base: Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (KOtBu) (2.0 eq)
-
Solvent: Anhydrous DMSO or DMF
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the phenol nucleophile (1.1 eq) in anhydrous DMSO or DMF.
-
Add the base (e.g., K₂CO₃, 2.0 eq) and stir for 15-30 minutes at room temperature to form the phenoxide.
-
Add 1-benzyloxy-2-fluoro-benzene (1.0 eq) to the mixture.
-
Heat the reaction to 100-140 °C and stir until TLC or LC-MS indicates completion (typically 6-18 hours).
-
Cool the reaction to room temperature, and carefully quench by adding it to cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform an aqueous workup as described in Protocol 1 (steps 6-8).
-
Purify the crude product via flash column chromatography.
-
Summary of Reaction Conditions
The following table summarizes typical conditions for SNAr reactions with 1-benzyloxy-2-fluoro-benzene using various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) |
| N-Nucleophiles | Morpholine | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 80 - 120 | 4 - 24 |
| Aniline | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 100 - 130 | 12 - 36 | |
| O-Nucleophiles | 2-Aminophenol | K₂CO₃, KOtBu | DMSO, DMF | 100 - 140 | 6 - 18 |
| Methanol (as NaOMe) | NaH, NaOMe | THF, DMF | 60 - 80 | 2 - 8 | |
| S-Nucleophiles | Thiophenol | K₂CO₃, NaH | DMF, NMP | 25 - 80 | 1 - 6 |
Troubleshooting & Key Considerations
-
Low Reactivity: If the reaction is slow or does not proceed, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃, or KOtBu), or switching to a more polar solvent like NMP (N-Methyl-2-pyrrolidone).
-
Side Reactions: The benzyloxy group is generally stable but can be susceptible to cleavage under harsh basic or acidic conditions, or in the presence of certain catalysts. Ensure reaction conditions are optimized to favor the SNAr pathway.
-
Anhydrous Conditions: For reactions involving strong bases like NaH or KOtBu, ensure all glassware is flame-dried and solvents are anhydrous to prevent quenching of the base and nucleophile.
-
Safety: Many polar aprotic solvents (DMF, DMSO) have high boiling points and can cause skin irritation. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong bases like NaH and KOtBu are highly reactive and must be handled with care under an inert atmosphere.
Conclusion
1-Benzyloxy-2-fluoro-benzene is a highly effective and versatile substrate for nucleophilic aromatic substitution reactions. The combination of an excellent fluoride leaving group and a synthetically useful benzyloxy protecting group makes it an invaluable tool for constructing complex aryl ethers, amines, and thioethers. The protocols and data presented in this guide serve as a robust starting point for researchers in drug discovery and chemical synthesis, enabling the efficient development of novel molecular architectures.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
ResearchGate. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. Synthetic pathway for synthesis of dibenz-[b,f][1][8]-oxazepine derivatives (MJ1 - MJ12). [Link]
-
ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]
-
College of Saint Benedict and Saint John's University. Addition-Elimination at Aromatics (SNAR). [Link]
-
ResearchGate. (2015, August 9). Recent advances in dibenzo[b,f][1][8]oxazepine synthesis. [Link]
-
ResearchGate. (2015, December 6). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. [Link]
-
Wiley Online Library. (2015, August 7). ChemInform Abstract: Recent Advances in Dibenzo[b,f][1][8]oxazepine Synthesis. [Link]
-
CoLab. Recent advances in dibenzo[b,f][1][8]oxazepine synthesis.
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]
-
ResearchGate. Strategies for arene fluorination a–d, Nucleophilic arene fluorination.... [Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [Link]
-
Nanyang Technological University. (2022, January 12). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. [Link]
-
YouTube. (2022, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
PubMed Central. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
-
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
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- 15. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Application Notes and Protocols for the Debenzylation of 1-Benzyloxy-2-fluoro-benzene
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the debenzylation of 1-benzyloxy-2-fluoro-benzene to yield 2-fluorophenol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules where the benzyl group serves as a robust protecting group for the phenolic hydroxyl. The presence of an ortho-fluoro substituent introduces specific electronic and steric considerations that necessitate careful selection of deprotection conditions to ensure high yield and purity while preserving the carbon-fluorine bond. This document explores three primary methodologies: Catalytic Hydrogenolysis, Lewis Acid-Mediated Cleavage, and Acid-Catalyzed Deprotection, offering researchers, scientists, and drug development professionals the expertise to select and execute the optimal strategy for their synthetic needs.
Introduction
The benzyl ether is a widely utilized protecting group for phenols due to its ease of installation and general stability across a range of reaction conditions.[1][2] Its removal, or debenzylation, is a common yet crucial step in multi-step synthesis. The substrate, 1-benzyloxy-2-fluoro-benzene, presents a unique challenge due to the electronic influence of the ortho-fluoro atom. This electron-withdrawing group can affect the reactivity of the ether linkage and the stability of the aromatic ring under various deprotection conditions. The primary objective is the chemoselective cleavage of the C(benzyl)-O bond without compromising the C(aryl)-F bond, a common side reaction under harsh reductive conditions.
This guide provides an in-depth analysis of the mechanistic rationale behind different debenzylation protocols, offering a comparative overview to aid in method selection. Each section includes a detailed, step-by-step protocol, a discussion of the underlying chemistry, and considerations for troubleshooting and optimization.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a classical and often highly efficient method for benzyl group removal, proceeding under relatively mild conditions to yield the desired phenol and toluene as the sole byproduct.[1] The reaction involves the use of a transition metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.
Mechanism & Rationale
The reaction proceeds via the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis. The choice of solvent and catalyst activity is crucial to prevent undesired side reactions, particularly hydrodefluorination. Alcohols are common solvents, but for substrates prone to N-alkylation (not a concern here), trifluoroethanol can be a superior choice to suppress this side reaction.[3] For sensitive substrates, transfer hydrogenolysis, which uses a hydrogen donor like ammonium formate or formic acid in place of H₂ gas, offers a milder and often more selective alternative.[4][5]
Experimental Protocol: Catalytic Transfer Hydrogenolysis
Materials:
-
1-Benzyloxy-2-fluoro-benzene (1.0 equiv)
-
10% Palladium on Carbon (10 mol%)
-
Ammonium formate (5.0 equiv)
-
Methanol (reaction solvent)
-
Ethyl acetate (for workup)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-benzyloxy-2-fluoro-benzene (e.g., 2.02 g, 10 mmol).
-
Dissolve the starting material in methanol (50 mL).
-
Carefully add 10% Pd/C (e.g., 1.06 g, 1.0 mmol).
-
Add ammonium formate (e.g., 3.15 g, 50 mmol) in one portion.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography to afford pure 2-fluorophenol.
Method 2: Lewis Acid-Mediated Cleavage
Lewis acids, particularly boron trihalides like boron trichloride (BCl₃) and boron tribromide (BBr₃), are highly effective reagents for the cleavage of aryl ethers.[6][7] These methods are advantageous for substrates that are sensitive to hydrogenation conditions. For electron-rich aromatic systems, a significant side reaction is Friedel-Crafts C-benzylation. The inclusion of a cation scavenger is critical to suppress this pathway.[8]
Mechanism & Rationale
The Lewis acidic boron center coordinates to the ether oxygen, activating the C(benzyl)-O bond for cleavage. This generates a benzyl cation, which is then trapped by the scavenger. Pentamethylbenzene is an excellent non-Lewis-basic cation scavenger that does not deactivate the BCl₃ catalyst.[8][9] This method is particularly well-suited for complex molecules with multiple functional groups due to its high chemoselectivity and mild reaction temperatures (-78 °C).[9][10]
Experimental Protocol: BCl₃ with Pentamethylbenzene
Materials:
-
1-Benzyloxy-2-fluoro-benzene (1.0 equiv)
-
Pentamethylbenzene (3.0 equiv)
-
Boron trichloride (1.0 M solution in CH₂Cl₂) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In an oven-dried, argon-flushed round-bottom flask, dissolve 1-benzyloxy-2-fluoro-benzene (e.g., 1.01 g, 5 mmol) and pentamethylbenzene (e.g., 2.22 g, 15 mmol) in anhydrous CH₂Cl₂ (25 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BCl₃ in CH₂Cl₂ (10 mL, 10 mmol) dropwise via syringe over 10 minutes.
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC.
-
Upon completion (typically 20-40 minutes), quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the 2-fluorophenol from the benzylated pentamethylbenzene byproduct.
Method 3: Acid-Catalyzed Deprotection
Strong protic acids, such as trifluoroacetic acid (TFA), can effectively cleave benzyl ethers. The reaction often requires elevated temperatures, but for activated substrates, it can proceed under milder conditions. The presence of an ortho-electron-withdrawing group, such as fluorine, has been reported to accelerate the cleavage of aryl benzyl ethers with TFA.[11]
Mechanism & Rationale
The reaction proceeds via protonation of the ether oxygen, followed by either an Sₙ1 or Sₙ2 type displacement. In the Sₙ1 pathway, a stable benzyl cation is formed as a leaving group. This cation can then be trapped by a scavenger or the solvent. The electron-withdrawing fluorine atom at the ortho position can influence the conformation and electronic properties of the ether, potentially facilitating the acid-mediated cleavage.
Experimental Protocol: Trifluoroacetic Acid (TFA) Cleavage
Materials:
-
1-Benzyloxy-2-fluoro-benzene (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve 1-benzyloxy-2-fluoro-benzene (e.g., 1.01 g, 5 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (e.g., 5 mL) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40°C, monitoring by TLC.
-
Once the reaction is complete, carefully cool the mixture and slowly add it to a stirred, saturated aqueous solution of NaHCO₃ to neutralize the excess TFA.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
Comparative Analysis of Debenzylation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | Pd/C, H₂ or H-donor | Room Temp to Reflux | Clean byproducts (toluene); mild conditions. | Potential for hydrodefluorination; catalyst can be pyrophoric.[1][4] |
| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | -78 °C | High chemoselectivity; tolerates many functional groups; rapid.[8][9] | Stoichiometric, corrosive, and moisture-sensitive reagent; scavenger required. |
| Acid-Catalyzed Deprotection | Trifluoroacetic Acid (TFA) | Room Temp to 40°C | Simple procedure; potentially accelerated by ortho-fluoro group.[11] | Harsh acidic conditions may not be suitable for sensitive substrates. |
Conclusion
The selection of an appropriate debenzylation strategy for 1-benzyloxy-2-fluoro-benzene is contingent upon the overall synthetic route and the presence of other functional groups in the molecule.
-
Catalytic hydrogenolysis is a robust and clean method, provided that conditions are optimized to prevent hydrodefluorination.
-
Lewis acid-mediated cleavage with BCl₃ and a cation scavenger offers a highly chemoselective and rapid alternative at low temperatures, making it ideal for complex and sensitive substrates.[8][9]
-
Acid-catalyzed deprotection with TFA is a straightforward method that may be enhanced by the substrate's electronic properties.[11]
Each protocol presented herein has been designed to provide a reliable starting point for researchers. It is recommended to perform small-scale trials to optimize reaction times and conditions for specific applications.
References
-
Okano, K., Okuyama, K.-i., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Caddick, S., & Haynes, A. K. (2006). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, 4(7), 1365-1372. [Link]
-
Tokuyama, H., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, (13), 1977-1980. [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]
-
ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]
-
Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663–664. [Link]
-
Adger, B. M., O'Farrell, C., Lewis, N. J., & Mitchell, M. B. (1987). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. Synthesis, 1987(1), 53-55. [Link]
-
ResearchGate. (n.d.). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Retrieved from [Link]
-
Fukuyama, T., et al. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74. [Link]
-
ResearchGate. (n.d.). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. Retrieved from [Link]
-
Reddit. (2014, November 17). Will BBr3 cleave a benzyl ether?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd/C-Catalyzed N-Debenzylation of Benzylamines. Retrieved from [Link]
-
Murali, C., Shashidhar, M. S., & Gopinath, C. (2007). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. Tetrahedron, 63(19), 4049-4053. [Link]
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- 9. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
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- 11. researchgate.net [researchgate.net]
catalytic hydrogenation of the benzyl group in 1-Benzyloxy-2-fluoro-benzene
Introduction
The benzyl ether is a paramount protecting group in organic synthesis, prized for its robustness under a variety of reaction conditions and its facile removal via catalytic hydrogenation. This application note provides a comprehensive guide to the deprotection of 1-Benzyloxy-2-fluoro-benzene to yield 2-fluorophenol, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The presence of the fluorine atom on the aromatic ring introduces electronic effects that can influence the reaction, making a well-defined protocol essential for achieving high yields and purity.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for both atmospheric and medium-pressure hydrogenation, and emphasize critical safety procedures for handling the pyrophoric catalyst and flammable hydrogen gas.
Theoretical Background: The Mechanism of Debenzylation
Catalytic hydrogenation of a benzyl ether is a form of hydrogenolysis, a reaction in which a chemical bond is cleaved by the addition of hydrogen. The most commonly employed catalyst for this transformation is palladium on an activated carbon support (Pd/C).[1] The reaction proceeds through a series of steps on the catalyst surface:
-
Adsorption of Hydrogen: Molecular hydrogen (H₂) is adsorbed onto the surface of the palladium catalyst and dissociates into reactive atomic hydrogen.
-
Adsorption of the Substrate: The benzyl ether substrate, 1-Benzyloxy-2-fluoro-benzene, adsorbs onto the catalyst surface, primarily through interaction with the aromatic rings.
-
Bond Cleavage: The benzylic carbon-oxygen bond is cleaved through the action of the adsorbed hydrogen atoms. This is the key hydrogenolysis step.
-
Product Formation: The resulting 2-fluorophenol and toluene are formed.
-
Desorption: The products desorb from the catalyst surface, regenerating the active sites for further catalytic cycles.
The choice of solvent can significantly impact the reaction rate, with protic solvents like alcohols (methanol, ethanol) and acetic acid generally accelerating the process.[2]
Experimental Workflow
The overall experimental workflow for the catalytic hydrogenation of 1-Benzyloxy-2-fluoro-benzene is depicted below. This process includes reaction setup, execution, monitoring, and workup to isolate the final product.
Caption: Experimental workflow for the catalytic hydrogenation of 1-Benzyloxy-2-fluoro-benzene.
Safety Precautions: A Critical Overview
Hydrogenation reactions carry inherent risks due to the use of flammable hydrogen gas and pyrophoric catalysts like palladium on carbon.[3][4][5] Adherence to strict safety protocols is mandatory.
-
Designated Area: All hydrogenation procedures must be conducted in a well-ventilated fume hood, clear of other flammable materials.[3][4][6] For reactions under pressure, a blast shield is essential.[3][4]
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves are required at all times.[3]
-
Catalyst Handling: Palladium on carbon can ignite when it comes into contact with organic solvents in the presence of air.[4][5] Therefore, it should always be handled under an inert atmosphere (nitrogen or argon). Never add dry catalyst to a flammable solvent. The catalyst should be wetted with a small amount of the reaction solvent or water before being introduced to the bulk of the solvent.
-
Hydrogen Gas: Ensure all connections in the hydrogen delivery system are secure and leak-tested. Hydrogen is highly flammable and can form explosive mixtures with air.
-
Catalyst Quenching and Disposal: After the reaction, the filtered catalyst remains highly reactive and must be quenched. This is typically done by wetting the filter cake with water and keeping it wet.[5][7] The quenched catalyst should be disposed of in a dedicated, clearly labeled waste container.
Detailed Experimental Protocols
Two common protocols are provided below: one using a hydrogen balloon for atmospheric pressure reactions and another for reactions requiring elevated pressure in a specialized reactor.
Protocol 1: Atmospheric Pressure Hydrogenation (Hydrogen Balloon)
This method is suitable for small-scale reactions where the substrate is readily reduced.
Materials and Equipment:
-
1-Benzyloxy-2-fluoro-benzene
-
10% Palladium on carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Celite® (diatomaceous earth)
-
Round-bottom flask with a stir bar
-
Septa
-
Hydrogen balloon
-
Nitrogen or argon source with a manifold
-
Vacuum source
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol%).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for several minutes. This is crucial to prevent catalyst ignition.[5]
-
Under a positive pressure of inert gas, add methanol via syringe.
-
In a separate vial, dissolve 1-Benzyloxy-2-fluoro-benzene in methanol.
-
Add the substrate solution to the flask containing the catalyst slurry.
-
-
Hydrogenation:
-
Evacuate the flask carefully until the solvent begins to bubble, then backfill with the inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[5]
-
Replace the inert gas inlet with a hydrogen-filled balloon.
-
Evacuate the flask and then open it to the hydrogen balloon. Repeat this purge-fill cycle with hydrogen three times.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). To take an aliquot, purge the flask with inert gas first.[5]
-
-
Workup and Isolation:
-
Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with inert gas.
-
Prepare a small pad of Celite® in a Büchner funnel and wet it with the reaction solvent.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[3][4] Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
Crucially, do not allow the filter cake to dry out, as it can ignite. [3] Immediately after filtration, quench the catalyst on the Celite® with water.[5][7]
-
Collect the filtrate and concentrate it under reduced pressure to yield the crude 2-fluorophenol.
-
If necessary, purify the product by flash column chromatography.
-
Protocol 2: Medium-Pressure Hydrogenation (Parr Shaker or Autoclave)
This method is employed for larger-scale reactions or when the substrate is more resistant to hydrogenation.
Materials and Equipment:
-
As in Protocol 1, with the addition of a high-pressure hydrogenation reactor (e.g., Parr apparatus).
Procedure:
-
Reactor Preparation and Charging:
-
Sealing and Leak Testing:
-
Seal the reactor according to the manufacturer's instructions.
-
Pressurize the vessel with an inert gas (nitrogen) to a pressure slightly higher than the intended reaction pressure and check for any leaks over 30 minutes.[6]
-
-
Hydrogenation:
-
Release the nitrogen pressure and purge the vessel with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 psi).
-
Begin agitation (shaking or stirring) and heat if necessary.
-
Monitor the reaction by observing the pressure drop in the hydrogen reservoir.
-
-
Workup and Isolation:
-
Once the reaction is complete (i.e., hydrogen uptake ceases), stop the agitation and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen three times to remove any residual hydrogen.[6]
-
Open the reactor and proceed with the filtration and product isolation as described in Protocol 1.
-
Reaction Parameters and Optimization
The efficiency of the catalytic hydrogenation can be influenced by several factors, which can be optimized for the specific substrate.
| Parameter | Typical Range | Rationale and Considerations |
| Catalyst Loading | 5-10 mol% | Higher loading can increase the reaction rate but also adds to the cost and potential for side reactions. |
| Hydrogen Pressure | 1-4 atm (balloon) or 50-100 psi (reactor) | Increased pressure generally leads to a faster reaction rate. |
| Solvent | Methanol, Ethanol, Ethyl Acetate, Acetic Acid | Protic solvents like methanol and ethanol are commonly used and often enhance the reaction rate.[2] |
| Temperature | Room Temperature to 60 °C | Most debenzylations proceed readily at room temperature. Heating may be necessary for more sterically hindered or electron-rich substrates. |
| Reaction Time | 1-24 hours | Highly dependent on the other reaction parameters and the specific substrate. |
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, potential causes include catalyst deactivation or insufficient hydrogen pressure. Adding more catalyst (after purging with inert gas) or increasing the hydrogen pressure may be necessary.
-
Side Reactions: Over-reduction of the aromatic ring can occur under harsh conditions (high pressure, high temperature, or with more active catalysts like rhodium or platinum).[1] Sticking to palladium-based catalysts and milder conditions can prevent this.
-
Catalyst Poisoning: Certain functional groups or impurities can poison the catalyst. Ensuring the purity of the starting material is important.
Conclusion
The catalytic hydrogenation of 1-Benzyloxy-2-fluoro-benzene is a reliable and efficient method for the synthesis of 2-fluorophenol. By understanding the underlying mechanism, adhering to strict safety protocols, and carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired product. The protocols outlined in this application note provide a robust starting point for this important transformation in organic synthesis.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation. (n.d.).
- Standard Operating Procedures - Richmond Sarpong. (2010, March 5).
- Hydrogenation SOP. (n.d.).
- HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. (n.d.).
- Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (2015).
- Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36, 3465-3468.
- Hydrogenation (atmospheric pressure) with Pd/C. (n.d.).
- 2-17 Science About O-Benzyl protecting groups - Atlanchim Pharma. (2021, October 6).
Sources
Application Notes & Protocols: 1-Benzyloxy-2-fluoro-benzene as a Strategic Precursor for the Synthesis of Fluorinated Heterocycles
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] Judicious fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[1][3][4] This has led to a significant number of fluorinated heterocyclic drugs on the market.[4]
1-Benzyloxy-2-fluoro-benzene has emerged as a highly versatile and strategic starting material for accessing this valuable chemical space.[5] Its architecture is primed for selective functionalization: the benzyloxy group serves as a robust protecting group for the phenol and, more importantly, as a powerful ortho-directing group. The fluorine atom not only imparts its desirable electronic properties but also acts as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions or influences the regioselectivity of other transformations. This guide provides an in-depth exploration of key synthetic strategies utilizing 1-Benzyloxy-2-fluoro-benzene, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.
Core Synthetic Strategy 1: Directed ortho-Metalation (DoM)
The Directed ortho-Metalation (DoM) is arguably the most powerful strategy for the initial, regioselective functionalization of 1-Benzyloxy-2-fluoro-benzene. This reaction leverages the benzyloxy moiety as a Directed Metalation Group (DMG) to deprotonate the sterically accessible and electronically activated C3 position.[6][7][8]
Causality and Mechanistic Insight: The oxygen atom of the benzyloxy group acts as a Lewis base, coordinating to the Lewis acidic lithium cation of an organolithium base (e.g., n-BuLi or sec-BuLi). This coordination pre-complexes the base near the C3 proton, significantly increasing the kinetic acidity of this position and ensuring highly regioselective deprotonation over other sites.[7][9] The adjacent electron-withdrawing fluorine atom further enhances the thermodynamic acidity of the C3 proton, facilitating the lithiation. The resulting 3-lithio species is a potent nucleophile, ready to be trapped by a wide array of electrophiles.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzyloxy-2-fluoro-benzene | C13H11FO | CID 259659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Directed Ortho Metalation [organic-chemistry.org]
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- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Benzyloxy-2-fluoro-benzene
Welcome to the technical support resource for the purification of 1-Benzyloxy-2-fluoro-benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key synthetic intermediate. Here, we provide field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to ensure you achieve the desired purity for your downstream applications.
PART 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the purification of 1-Benzyloxy-2-fluoro-benzene, explaining the causality behind each recommendation.
Q1: What are the typical impurities I should expect in my crude 1-Benzyloxy-2-fluoro-benzene reaction mixture?
Impurities largely depend on the synthetic route. Assuming a standard Williamson ether synthesis from 2-fluorophenol and a benzyl halide (e.g., benzyl bromide), you can anticipate several process-related impurities.[1]
Table 1: Common Impurities and Their Origin
| Impurity | Chemical Structure | Likely Origin | Recommended Primary Removal Method |
| 2-Fluorophenol | C₆H₅FO | Unreacted starting material | Aqueous base wash (e.g., dilute NaOH) |
| Benzyl Bromide | C₇H₇Br | Unreacted starting material | Column chromatography or vacuum distillation |
| Benzyl Alcohol | C₇H₈O | Hydrolysis of benzyl bromide | Aqueous wash, column chromatography |
| Dibenzyl Ether | C₁₄H₁₄O | Self-condensation of benzyl bromide/alcohol | Column chromatography or fractional distillation |
| Inorganic Base | e.g., K₂CO₃, Cs₂CO₃ | Reaction catalyst/base | Aqueous wash |
| Solvent Residue | e.g., DMF, Acetonitrile | Reaction solvent | Evaporation under reduced pressure, aqueous wash |
Q2: My crude product is a dark, oily substance. What is the very first purification step I should take?
A dark color often indicates the presence of polymeric or high-molecular-weight byproducts. The first and most crucial step is a liquid-liquid extraction and aqueous workup. This removes inorganic salts, residual base, and highly polar impurities like unreacted 2-fluorophenol.
-
Causality: 2-fluorophenol is weakly acidic and will be deprotonated by a mild aqueous base (like 1M NaOH), forming a water-soluble sodium salt. The desired product, an ether, is not acidic and will remain in the organic layer. Subsequent washes with water and brine remove residual base and water-soluble solvents like DMF.[2]
Q3: My TLC plate shows multiple spots after an aqueous workup. How do I choose between column chromatography and vacuum distillation?
The choice depends on the nature of the impurities and their boiling points relative to your product.
-
Use Column Chromatography when:
-
Impurities have very similar boiling points to the product, making distillation ineffective.
-
The product is thermally sensitive and may decompose at the high temperatures required for distillation.[3]
-
You have multiple impurities with different polarities (as indicated by good separation on TLC).[4]
-
-
Use Vacuum Distillation when:
-
There is a significant difference in boiling points (>20-30 °C) between your product and the impurities.
-
The product is thermally stable.
-
You need to purify a large quantity of material, as distillation is often more scalable than chromatography.
-
Impurities are non-volatile (e.g., baseline material on TLC) or highly volatile (e.g., residual solvent).
-
The following workflow diagram can help guide your decision-making process.
Q4: I'm performing column chromatography. What's a good starting solvent system for TLC analysis?
For moderately polar compounds like aryl ethers, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is standard.
-
Expertise & Experience: Based on structurally similar compounds, a good starting point is a mixture of 95:5 Hexanes:Ethyl Acetate .[5][6] Run TLC plates with varying ratios (e.g., 98:2, 90:10, 80:20) to find a system that gives your product an Rf value between 0.25 and 0.35 for optimal separation on a column.[4] The fluorinated benzene ring and the benzyl group are relatively non-polar, while the ether oxygen provides some polarity.
Q5: My product seems to be decomposing during vacuum distillation (turning dark, low recovery). What could be the cause and how can I fix it?
Thermal decomposition is a risk. Ethers can be susceptible to cleavage at high temperatures.
-
Causality & Troubleshooting:
-
Pressure is too high: The most common issue is an inadequate vacuum. A lower pressure reduces the boiling point. Ensure your vacuum pump is in good condition and all seals are tight.
-
Temperature is too high: Do not overheat the distillation pot. Use a heating mantle with a stirrer and aim for the lowest temperature that allows for a steady distillation rate.
-
Presence of Acidic Impurities: Trace acidic impurities can catalyze decomposition. Ensure the pre-distillation workup was thorough, including a wash with a mild base (like saturated NaHCO₃ solution) followed by a brine wash to neutralize any residual acid.[3]
-
PART 2: Detailed Experimental Protocols
These protocols provide a self-validating system for the purification of 1-Benzyloxy-2-fluoro-benzene.
Protocol 1: Standard Aqueous Workup
-
Transfer: Transfer the crude reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., DMF, acetone), dilute the mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O). Use approximately 3-5 mL of solvent per gram of crude material.
-
Base Wash: Add an equal volume of 1M Sodium Hydroxide (NaOH) solution. Stopper the funnel and invert gently 10-15 times, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer. This step removes acidic phenols.
-
Water Wash: Add an equal volume of deionized water to the organic layer. Shake and vent as before. Discard the aqueous layer. This removes residual NaOH.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. This removes the bulk of the dissolved water from the organic layer. Discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Concentration: Filter the dried solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, washed product.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system as described in Q4.
-
Column Packing: Pack a glass chromatography column with silica gel, using the chosen eluent as the slurry solvent. Ensure there are no air bubbles or cracks in the packed silica bed.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading). Alternatively, dissolve the sample in a minimal amount of eluent and apply it directly to the column (wet loading).
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-Benzyloxy-2-fluoro-benzene.
PART 3: Safety & Handling
All work with 1-Benzyloxy-2-fluoro-benzene and its related reagents should be conducted in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[8][9]
-
Handling: Avoid contact with skin and eyes. Do not breathe fumes or vapors. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[9][10]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it into a suitable disposal container.[10]
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene.
- Fisher Scientific. (2023). Safety Data Sheet: 1-Fluoro-2-iodobenzene.
- Matrix Scientific. (n.d.). Safety Data Sheet: 2-Benzyloxy-6-fluorophenylboronic acid.
- Fluorochem. (2023). Safety Data Sheet: 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene.
- Sigma-Aldrich. (2024). Safety Data Sheet: Fluorobenzene.
- BenchChem. (2025). A Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene: Properties, Synthesis, and Applications.
- BenchChem. (2025). Application Note: HPLC Analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Georg Thieme Verlag KG. (n.d.). Product Class 6: Benzylic Fluorides. Science of Synthesis.
- Royal Society of Chemistry. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 259659, 1-Benzyloxy-2-fluoro-benzene. PubChem.
- BenchChem. (2025). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.
- Organic Syntheses. (n.d.). Fluorobenzene.
- Google Patents. (n.d.). EP0349373A2 - Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives.
- Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.
- Hyma Synthesis Pvt. Ltd. (n.d.). Product List.
- BenchChem. (2025). Technical Support Center: Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Wikipedia. (n.d.). Fluorobenzene.
- National Analytical Corporation. (n.d.). 1-Benzyloxy-3-fluorobenzene.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene.
- MDPI. (2020). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molecules, 25(21), 5183.
- BenchChem. (2025). Technical Support Center: Reactions with 1-(benzyloxy)-2-(chloromethyl)benzene.
- BenchChem. (2025). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
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- 9. fishersci.com [fishersci.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
common side reactions in the synthesis of 1-Benzyloxy-2-fluoro-benzene
Technical Support Center: Synthesis of 1-Benzyloxy-2-fluoro-benzene
Welcome to the technical support guide for the synthesis of 1-Benzyloxy-2-fluoro-benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.
The most prevalent route to 1-Benzyloxy-2-fluoro-benzene is the Williamson ether synthesis, involving the O-alkylation of 2-fluorophenol with a benzylating agent. While straightforward in principle, this reaction is susceptible to several competing pathways that can diminish yield and complicate purification. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and TLC analysis shows multiple product spots apart from my starting material. What is the likely cause?
A1: The most common issue is competitive C-alkylation.
The phenoxide ion generated from 2-fluorophenol is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (specifically the carbons ortho and para to the hydroxyl group). While O-alkylation is the desired outcome, the benzyl carbocation or benzyl halide can also be attacked by the ring carbons, leading to C-alkylation.
Causality & Mechanism: The ratio of O- to C-alkylation is highly dependent on the reaction conditions. "Harder" conditions (polar aprotic solvents, strong, non-coordinating bases) tend to favor O-alkylation, while "softer" conditions can increase the proportion of the C-alkylated side product, 2-benzyl-6-fluorophenol.[1]
Troubleshooting & Optimization:
To favor the desired O-alkylation, you must carefully select your solvent, base, and temperature.
| Parameter | Recommendation for O-Alkylation | Rationale |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | These solvents solvate the cation of the base but leave the phenoxide oxygen relatively "free" and highly nucleophilic, promoting the SN2 reaction.[1] |
| Base | Moderately strong (e.g., K₂CO₃, Cs₂CO₃) | Carbonates are sufficiently basic to deprotonate the phenol without being overly reactive, which can sometimes promote side reactions.[2] Using very strong bases like NaH is possible but may require more careful control.[1] |
| Temperature | Moderate (50-80 °C) | Higher temperatures can sometimes increase the rate of C-alkylation.[1] It is best to start at a moderate temperature and monitor the reaction by TLC. |
Optimized Protocol for O-Alkylation:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 eq.) in anhydrous acetonitrile (10 volumes), add 2-fluorophenol (1.0 eq.) at room temperature under an inert atmosphere (N₂ or Ar).
-
Stir the mixture for 30 minutes to ensure complete formation of the phenoxide salt.
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC every 2 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product, which can be purified by column chromatography.[2]
Q2: My reaction seems to work, but I isolate a significant amount of benzyl alcohol. What causes this?
A2: This side product is a result of hydrolysis of your benzylating agent.
Benzyl halides (bromide or chloride) are reactive electrophiles. In the presence of water, they will undergo an SN2 reaction with water to form benzyl alcohol. This consumes your reagent and introduces a byproduct that can complicate purification.
Causality & Prevention: This is almost always due to residual moisture in the reagents or solvent.
Preventative Measures:
-
Use Anhydrous Solvents: Ensure your DMF or acetonitrile is rated as anhydrous or freshly distilled over a suitable drying agent.
-
Dry Your Reagents: While 2-fluorophenol and benzyl bromide are liquids, ensure your base (e.g., K₂CO₃) is thoroughly dried in an oven before use.
-
Inert Atmosphere: Running the reaction under a dry, inert atmosphere (nitrogen or argon) is crucial to prevent atmospheric moisture from entering the reaction vessel.[3]
Q3: My product appears pure after the reaction, but it degrades during acidic workup or silica gel chromatography. What is happening?
A3: You are likely observing acid-catalyzed debenzylation.
The benzyl ether linkage is generally stable but can be cleaved under strongly acidic conditions.[3] Silica gel is weakly acidic and can sometimes be acidic enough, especially over long exposure times, to cause partial or complete removal of the benzyl protecting group, reverting your product to 2-fluorophenol.
Causality & Mechanism: The ether oxygen is protonated by an acid, turning the benzyloxy group into a good leaving group. The resulting benzyl carbocation is highly stabilized by resonance, making this cleavage pathway favorable under acidic conditions.
Troubleshooting & Mitigation:
-
Neutralize Your Workup: If an acidic wash is necessary, ensure you follow it with a wash using a weak base (e.g., saturated NaHCO₃ solution) to neutralize any residual acid before concentrating the organic layer.
-
Use Neutralized Silica Gel: For column chromatography, you can use silica gel that has been pre-treated with a base. Slurry the silica gel in your eluent containing a small amount of triethylamine (~0.5-1%), then pack the column as usual. This will neutralize the acidic sites on the silica surface.
-
Alternative Purification: Consider alternative purification methods like distillation (if thermally stable) or recrystallization to avoid prolonged contact with silica gel.
-
Avoid Strong Acids: If subsequent reaction steps are planned, avoid strongly acidic conditions (e.g., concentrated HCl, H₂SO₄, strong Lewis acids like BCl₃) unless debenzylation is the intended transformation.[4]
References
-
ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyloxy-2-fluoro-benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
SilaCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]
-
ResearchGate. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]
-
ResearchGate. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 18.7: Side-Chain Reactions of Benzene Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Synthesis of Benzene Derivatives (2) – Polarity Reversal. Retrieved from [Link]
-
NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]
-
ResearchGate. (2012). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
-
NCBI PMC. (2023). Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors. Retrieved from [Link]
-
ResearchGate. (2010). Benzylation of p-Chlorophenol: A Statistical Study. Retrieved from [Link]
- Google Patents. (1991). Fluoro-chloro-benzene derivatives.
Sources
Technical Support Center: Optimizing Yield and Purity of 1-Benzyloxy-2-fluoro-benzene
Welcome to the technical support center for the synthesis of 1-Benzyloxy-2-fluoro-benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the outcomes of this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction
The synthesis of 1-Benzyloxy-2-fluoro-benzene is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] In this reaction, the nucleophilic 2-fluorophenoxide anion displaces a halide from benzyl bromide in an SN2 reaction. While seemingly straightforward, achieving high yield and purity requires careful control of reaction parameters to mitigate potential side reactions and purification challenges. This guide will address the critical aspects of this synthesis, from reactant selection to final product characterization.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the synthesis of 1-Benzyloxy-2-fluoro-benzene.
Q1: What is the fundamental reaction mechanism for the synthesis of 1-Benzyloxy-2-fluoro-benzene?
A1: The synthesis proceeds via the Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The process involves two key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 2-fluorophenol, forming the more nucleophilic 2-fluorophenoxide ion.
-
Nucleophilic Attack: The 2-fluorophenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This attack occurs from the backside, leading to the displacement of the bromide leaving group and the formation of the desired ether product, 1-Benzyloxy-2-fluoro-benzene.[4]
Q2: Why is benzyl bromide a suitable alkylating agent for this reaction?
A2: Benzyl bromide is an excellent substrate for SN2 reactions. As a primary benzylic halide, it is highly reactive towards nucleophilic attack and is not prone to the competing E2 elimination reactions that can occur with secondary or tertiary alkyl halides.[5][6]
Q3: What are the most common bases used, and how do I choose the right one?
A3: The choice of base is critical for efficient deprotonation of 2-fluorophenol. Common choices include:
-
Potassium Carbonate (K₂CO₃): A moderately strong and cost-effective base, often used in polar aprotic solvents like DMF or acetone. It is generally a good starting point for optimization.[3][7]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation of the phenol.[5] It is typically used in anhydrous solvents like THF or DMF. Caution is required as NaH reacts violently with water.[8]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Strong bases that can be used, particularly in phase-transfer catalysis systems.[3]
The choice depends on the desired reaction rate and the need for strictly anhydrous conditions. For difficult reactions, NaH is often more effective.[8]
Q4: Which solvents are recommended for this synthesis?
A4: Polar aprotic solvents are generally preferred because they can dissolve the ionic phenoxide intermediate and do not participate in the reaction.[3][9] Good options include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Acetone
-
Tetrahydrofuran (THF) (especially when using NaH)
These solvents facilitate the SN2 mechanism, leading to higher reaction rates.[9]
Q5: What are the primary potential side products in this synthesis?
A5: The main side products of concern are:
-
C-alkylation products: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring.[2][3] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of benzyl-substituted fluorophenols.[9]
-
Dibenzyl ether: This can form if the benzyl bromide reacts with any hydroxide ions present or with benzyl alcohol, which can be formed by hydrolysis of benzyl bromide.[10]
-
Unreacted starting materials: Incomplete reaction will leave 2-fluorophenol and benzyl bromide in the crude product.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 1-Benzyloxy-2-fluoro-benzene.
Problem 1: Low or No Product Yield
| Possible Cause | Diagnostic Check | Proposed Solution |
| Incomplete Deprotonation | Analyze a small aliquot of the reaction mixture by TLC after base addition and before adding benzyl bromide. The 2-fluorophenol spot should be significantly diminished or absent. | Use a stronger base (e.g., switch from K₂CO₃ to NaH) or ensure the base is anhydrous and used in a slight excess (1.5-2.0 equivalents).[8] |
| Inactive Benzyl Bromide | Check the purity of the benzyl bromide by ¹H NMR. Benzyl bromide can degrade over time to benzyl alcohol and other impurities. | Use freshly purified or newly purchased benzyl bromide.[9] |
| Low Reaction Temperature | Monitor the reaction progress by TLC. If the reaction is sluggish, temperature may be the limiting factor. | Gradually increase the reaction temperature. For K₂CO₃ in DMF, a range of 60-80°C is often effective.[8][11] |
| Moisture in the Reaction | Observe the reaction upon addition of a reactive base like NaH. Effervescence without the formation of the desired product can indicate reaction with water. | Use anhydrous solvents and reagents. Dry glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Poor Solubility of Reactants | Observe the reaction mixture. If the reactants are not well-dissolved, the reaction will be slow. | Ensure the chosen solvent effectively dissolves the reactants. Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if using a less polar solvent system.[8] |
Problem 2: Formation of Multiple Products (Low Purity)
| Possible Cause | Diagnostic Check | Proposed Solution |
| C-Alkylation Side Reaction | Characterize the side products by ¹H NMR and Mass Spectrometry. C-alkylated products will have a different substitution pattern on the aromatic ring. | Lowering the reaction temperature can sometimes favor O-alkylation over C-alkylation.[9] The choice of solvent can also influence the O/C alkylation ratio. |
| Formation of Dibenzyl Ether | Look for a characteristic peak for the methylene protons of dibenzyl ether in the ¹H NMR spectrum of the crude product. | Ensure anhydrous conditions to prevent hydrolysis of benzyl bromide to benzyl alcohol, which can then be etherified. |
| Unreacted Starting Materials | Identify spots corresponding to 2-fluorophenol and benzyl bromide on the TLC plate of the crude product. | Increase the reaction time, temperature, or the equivalents of the limiting reagent. Ensure efficient stirring. |
Problem 3: Difficult Product Purification
| Possible Cause | Diagnostic Check | Proposed Solution |
| Product and Impurities have Similar Polarity | Observe the separation of spots on the TLC plate. If the Rf values are very close, column chromatography will be challenging. | Optimize the eluent system for column chromatography by trying different solvent mixtures. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) may be a more effective purification method.[8] |
| Product Oiling Out During Recrystallization | The product separates as an oil instead of forming crystals upon cooling. | Ensure the correct solvent or solvent pair is chosen. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent. Scratching the inside of the flask or adding a seed crystal can sometimes induce crystallization.[9] |
Experimental Protocols
Detailed Synthesis Protocol
This protocol provides a reliable method for the synthesis of 1-Benzyloxy-2-fluoro-benzene.
Materials:
-
2-Fluorophenol
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 2-fluorophenol (1.0 eq).
-
Add anhydrous DMF to dissolve the 2-fluorophenol.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the 2-fluorophenoxide.
-
Add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford 1-Benzyloxy-2-fluoro-benzene.[9][11]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Column Temperature: 30°C.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Interpretation: Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.[12]
Visualizations
Reaction Mechanism Workflow
Caption: Workflow of the Williamson ether synthesis for 1-Benzyloxy-2-fluoro-benzene.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 6: Benzylic Fluorides. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
- Google Patents. (n.d.). EP0349373A2 - Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives.
-
Organic Syntheses. (n.d.). "Fluorobenzene". Retrieved from [Link]
-
YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyloxy-2-fluoro-benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
European Patent Office. (2021, March 3). PROCESS FOR PREPARING FLUOROBENZENE DERIVATIVES AND BENZOIC ACID HYPOFLUORITE DERIVATIVES - EP 3786143. Retrieved from [Link]
-
ResearchGate. (2013, November 13). (PDF) Triol-promoted activation of C–F bonds: Amination of benzylic fluorides under highly concentrated conditions mediated by 1,1,1-tris(hydroxymethyl)propane. Retrieved from [Link]
-
bioRxiv. (2024, June 1). Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Benzyloxy)-4-fluorobenzene. Retrieved from [Link]
-
American Chemical Society. (n.d.). Supporting Information. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). 1-BENZYLOXY-2-FLUORO-BENZENE [CAS: 368-21-8]. Retrieved from [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Selective Debenzylation of 1-Benzyloxy-2-fluoro-benzene
Welcome to the technical support center for the selective debenzylation of 1-benzyloxy-2-fluoro-benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the selective debenzylation of 1-benzyloxy-2-fluoro-benzene. Each problem is followed by a diagnosis of potential causes and actionable solutions.
Issue 1: Incomplete reaction or low yield of 2-fluorophenol.
Potential Causes:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be of low quality, poisoned, or improperly handled. Pd/C is also known to be pyrophoric, and improper handling can reduce its activity.[1]
-
Insufficient Hydrogen Pressure: For hydrogenolysis, inadequate hydrogen pressure can lead to slow or incomplete reactions.
-
Poor Solvent Choice: The reaction solvent plays a crucial role in substrate solubility and catalyst interaction.
-
Inappropriate Temperature: The reaction may be too slow at lower temperatures or lead to side reactions at elevated temperatures.
Solutions:
-
Catalyst Selection and Handling:
-
Use a high-quality, fresh batch of Pd/C. A 5% or 10% Pd/C catalyst is standard.[2]
-
Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Consider using a pre-reduced catalyst or activating it in situ.
-
-
Optimizing Hydrogen Pressure:
-
While a hydrogen balloon is often sufficient, for stubborn reactions, a Parr shaker or a similar hydrogenation apparatus allowing for higher pressures (e.g., 45 psig) may be necessary.[3]
-
-
Solvent Screening:
-
Temperature Adjustment:
-
Most debenzylation reactions proceed well at room temperature.[1] If the reaction is sluggish, a gentle increase in temperature (e.g., to 40-50 °C) can be beneficial. However, be mindful of the increased risk of side reactions.
-
Issue 2: Significant formation of phenol (hydrodefluorination).
This is the most critical challenge in this specific debenzylation. The C-F bond, particularly on an aromatic ring, can be susceptible to cleavage under hydrogenolysis conditions, a process known as hydrodefluorination (HDF).[4]
Potential Causes:
-
Catalyst Type: Palladium is known to catalyze HDF, especially at elevated temperatures and pressures.[5][6] Rhodium-based catalysts can also promote HDF.[7][8]
-
Reaction Conditions: Aggressive conditions (high temperature, high hydrogen pressure, prolonged reaction times) favor HDF.
-
Catalyst Loading: High catalyst loading can increase the rate of the undesired HDF side reaction.
Solutions:
-
Catalyst Choice and Modification:
-
While Pd/C is the standard, consider screening different grades or suppliers, as catalyst preparation can influence selectivity.
-
In some cases, using a different catalyst altogether might be necessary. However, alternatives for selective debenzylation in the presence of fluorine are not extensively documented and would require careful investigation.
-
-
Milder Reaction Conditions:
-
Use the lowest effective hydrogen pressure (e.g., balloon pressure).
-
Maintain the reaction at room temperature.
-
Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction.
-
-
Control of Catalyst Loading:
-
Start with a lower catalyst loading (e.g., 5 mol%) and incrementally increase if the reaction is too slow.
-
-
Alternative Debenzylation Methods (Non-Hydrogenolysis):
-
Lewis Acid-Mediated Debenzylation: Boron trichloride (BCl₃) is an effective reagent for the cleavage of aryl benzyl ethers.[9][10] This method avoids the use of hydrogen and a metal catalyst, thus eliminating the risk of HDF. The reaction is typically performed at low temperatures (e.g., -78 °C).[9][10][11]
-
Use of a Cation Scavenger: When using BCl₃, the addition of a non-Lewis-basic cation scavenger like pentamethylbenzene can be crucial to trap the generated benzyl cation and prevent side reactions, such as Friedel-Crafts benzylation of the aromatic ring.[9][10][11]
-
Issue 3: Formation of C-benzylated byproducts.
Potential Causes:
-
Acidic Conditions: Trace amounts of acid can promote the formation of a benzyl cation, which can then undergo electrophilic aromatic substitution on the electron-rich 2-fluorophenol product or starting material. This is particularly a concern with Lewis acid-mediated debenzylation methods.[9]
-
Reaction with Solid-Supported Acids: While solid-supported acids can be used for debenzylation, they can also lead to C-benzylation as a side reaction.[12][13]
Solutions:
-
Use of a Cation Scavenger: As mentioned above, employing a scavenger like pentamethylbenzene is highly effective in preventing C-benzylation during Lewis acid-mediated debenzylation.[9][10][11]
-
Neutralize Acidic Impurities: If using a hydrogenolysis approach, ensure the starting material and solvent are free from acidic impurities. Washing the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during work-up can also be beneficial.
II. Frequently Asked Questions (FAQs)
Q1: Why is the selective debenzylation of 1-benzyloxy-2-fluoro-benzene so challenging?
The primary challenge lies in the similar reactivity of the O-benzyl C-O bond and the aromatic C-F bond under typical catalytic hydrogenation conditions. The desired reaction is the cleavage of the benzyl ether, but the undesired hydrodefluorination (cleavage of the C-F bond) often competes, leading to the formation of phenol as a significant byproduct.[4][14]
Q2: What is the mechanism of hydrodefluorination (HDF) on a Pd/C catalyst?
The precise mechanism is complex and can vary depending on the catalyst and conditions. However, it generally involves the oxidative addition of the C-F bond to the palladium surface, followed by hydrogenolysis to form a C-H bond.[4] The strength of the C-F bond makes this a challenging step, but the interaction of the aromatic ring with the catalyst surface can facilitate this process.[5][7]
Q3: Are there any "fluorine-friendly" debenzylation methods?
Lewis acid-mediated debenzylation using reagents like boron trichloride (BCl₃) is an excellent "fluorine-friendly" alternative.[9][10] This method operates through a different mechanism that does not involve catalytic hydrogenation and therefore avoids the issue of hydrodefluorination.
Q4: How can I monitor the progress of the reaction effectively?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. You should see the disappearance of the starting material spot and the appearance of the 2-fluorophenol product spot. It is also advisable to run a co-spot of the starting material and the reaction mixture to confirm complete consumption. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the formation of the product and any byproducts.
Q5: What are the safety precautions for working with Pd/C and BCl₃?
-
Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents.[1] It should be handled in an inert atmosphere. The 50% water-wet version is safer to handle.[2]
-
Boron Trichloride (BCl₃): BCl₃ is a toxic and corrosive gas that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is typically supplied as a solution in a solvent like dichloromethane.[9][11]
III. Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C
This protocol aims to minimize hydrodefluorination by using mild conditions.
Materials:
-
1-Benzyloxy-2-fluoro-benzene
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ethanol (or Methanol)
-
Hydrogen gas (balloon)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 1-benzyloxy-2-fluoro-benzene (1.0 eq) in ethanol (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the flask with a septum and purge the flask with nitrogen or argon for 5-10 minutes.
-
Evacuate the flask and backfill with hydrogen from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen balloon atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-fluorophenol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Lewis Acid-Mediated Debenzylation using BCl₃
This protocol provides a selective alternative that avoids hydrodefluorination.[9][10][11]
Materials:
-
1-Benzyloxy-2-fluoro-benzene
-
Pentamethylbenzene
-
Boron trichloride (1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol
-
Round-bottom flask
-
Syringes
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, nitrogen-flushed round-bottom flask, add 1-benzyloxy-2-fluoro-benzene (1.0 eq) and pentamethylbenzene (3.0 eq).
-
Dissolve the solids in anhydrous dichloromethane (e.g., 0.2 M concentration).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BCl₃ in CH₂Cl₂ (2.0 eq) dropwise via syringe over 10-15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is often complete within 30-60 minutes.[11]
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the 2-fluorophenol from benzylpentamethylbenzene and any excess pentamethylbenzene.
IV. Visualization of Reaction Pathways
Desired Debenzylation vs. Undesired Hydrodefluorination
Caption: Competing reaction pathways in the debenzylation of 1-benzyloxy-2-fluoro-benzene.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the debenzylation reaction.
V. Quantitative Data Summary
| Parameter | Pd/C Hydrogenolysis | BCl₃ Method | Key Considerations |
| Selectivity | Variable, risk of HDF | High, no HDF | The primary advantage of the BCl₃ method is its high selectivity. |
| Temperature | Room Temperature | -78 °C to Room Temp | BCl₃ requires cryogenic temperatures for optimal selectivity. |
| Pressure | Atmospheric (balloon) to high pressure | Not applicable | Hydrogen pressure can influence the rate of both debenzylation and HDF. |
| Reagents | Pd/C, H₂ | BCl₃, Pentamethylbenzene | BCl₃ requires stoichiometric amounts, while Pd/C is catalytic. |
| Functional Group Tolerance | Sensitive to reducible groups (alkenes, alkynes, nitro)[15][16] | Tolerates reducible groups, sensitive to strong Lewis bases and some acid-labile groups.[9][10] | Choose the method based on the other functional groups present in the molecule. |
VI. References
-
Gong, X., et al. (2024). Novel Insight into the Synergistic Mechanism for Pd and Rh Promoting the Hydro-Defluorination of 4-Fluorophenol over Bimetallic Rh–Pd/C Catalysts. ACS Applied Materials & Interfaces. Available at: [Link]
-
Baumgartner, R., & McNeill, K. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology. Available at: [Link]
-
Clot, E., et al. (2009). Catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes. PubMed. Available at: [Link]
-
Baumgartner, R., & McNeill, K. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. ResearchGate. Available at: [Link]
-
Various Authors. (2015). Hydrodefluorination Reactions Catalyzed by Transition-Metal Complexes. R Discovery. Available at: [Link]
-
Senaweera, S. M., et al. (2021). Catalytic hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Hydrodefluorination. Available at: [Link]
-
Various Authors. (2020). Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes. ResearchGate. Available at: [Link]
-
Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. Available at: [Link]
-
Wang, S. S. Y., et al. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Available at: [Link]
-
Pandarus, V., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. Available at: [Link]
-
Okano, K., et al. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses. Available at: [Link]
-
Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal. Available at: [Link]
-
Poonsakdi, P., et al. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ThaiScience. Available at: [Link]
-
Du, Y., et al. (2005). Regioselective debenzylation of C-glycosyl compounds by boron trichloride. PubMed. Available at: [Link]
-
Studer, M., et al. (2019). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Sciforum. Available at: [Link]
-
Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Various Authors. (2005). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. ResearchGate. Available at: [Link]
-
Wang, S. S. Y., et al. (2005). Selective Debenzylation in the Presence of Aromatic Chlorine on Pd/C Catalysts Effects of Catalyst Types and Reaction Kinetics. Taylor & Francis eBooks. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]
-
Various Authors. (2018). Pd/C-Catalyzed N-Debenzylation of Benzylamines. ResearchGate. Available at: [Link]
-
Various Authors. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ResearchGate. Available at: [Link]
-
Poonsakdi, P., et al. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ResearchGate. Available at: [Link]
-
Various Authors. (2019). Debenzylation of 1-benzyloxy-4-methoxy benzene. ResearchGate. Available at: [Link]
-
Common Organic Chemistry. Palladium on Carbon (Pd/C). Available at: [Link]
Sources
- 1. qualitas1998.net [qualitas1998.net]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. nacatsoc.org [nacatsoc.org]
- 4. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 11. orgsyn.org [orgsyn.org]
- 12. thaiscience.info [thaiscience.info]
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Technical Support Center: Troubleshooting Low Conversion in Nucleophilic Aromatic Substitution of 1-Benzyloxy-2-fluoro-benzene
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Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) of 1-benzyloxy-2-fluoro-benzene. This guide is designed to provide in-depth technical assistance for overcoming common challenges, particularly low conversion rates, encountered during this specific transformation. Our approach is rooted in mechanistic principles and field-proven insights to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Addressing Low Conversion
Low or no product yield in an SNAr reaction can be attributed to several factors. A systematic investigation into the reaction parameters is the most effective troubleshooting strategy.[1] This section addresses specific issues in a question-and-answer format to guide you through the process.
Question 1: My reaction with 1-benzyloxy-2-fluoro-benzene is showing poor conversion. What are the most likely causes?
Low conversion in the SNAr of this substrate typically stems from one or more of the following factors:
-
Insufficient Activation of the Aromatic Ring: While the fluorine atom is a good leaving group for SNAr reactions, the activating effect of the ortho-benzyloxy group may not be sufficient to overcome the high energy barrier for the formation of the Meisenheimer complex, especially with weak nucleophiles.[2][3]
-
Nucleophile Strength and Basicity: The nature of the nucleophile is critical. Weak nucleophiles may not be reactive enough to attack the electron-deficient aromatic ring.[4] Conversely, a nucleophile that is too basic can lead to side reactions.
-
Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters that can significantly impact the reaction rate and yield.
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
Question 2: How does the benzyloxy group influence the reactivity of the 2-fluoro-benzene ring?
The benzyloxy group (-OCH₂Ph) at the C2 position plays a dual role:
-
Activation: The oxygen atom of the benzyloxy group can donate electron density to the aromatic ring through resonance, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the nucleophilic attack. This activating effect is most pronounced at the ortho and para positions.[5]
-
Steric Hindrance: The bulky nature of the benzyloxy group can sterically hinder the approach of the nucleophile to the C1 position, potentially slowing down the reaction rate.[6]
The balance between these electronic and steric effects is a key consideration for optimizing the reaction.
Question 3: I am using a weak nucleophile. What strategies can I employ to improve the conversion rate?
When working with weak nucleophiles, enhancing the electrophilicity of the aromatic ring or increasing the reactivity of the nucleophile is necessary. Consider the following approaches:
-
Increase Reaction Temperature: Higher temperatures provide the necessary activation energy for the reaction to proceed. However, be mindful of potential decomposition of starting materials or products.
-
Use a More Polar Aprotic Solvent: Solvents like DMSO or DMF can help to solvate the nucleophile and stabilize the charged intermediate, thereby accelerating the reaction.[4]
-
Catalysis: For unactivated or poorly activated substrates, the use of a catalyst can be beneficial.[1] Recent advances have shown that organic photoredox catalysis can enable the nucleophilic substitution of unactivated fluoroarenes under mild conditions.[7]
Question 4: What are the most common side reactions to be aware of?
Several side reactions can compete with the desired SNAr pathway, leading to a complex reaction mixture and low yield of the target compound.[6] These include:
-
Benzyne Formation: Under strongly basic conditions, elimination of HF can occur to form a highly reactive benzyne intermediate. The subsequent addition of the nucleophile to the benzyne can lead to a mixture of regioisomers, a phenomenon known as cine substitution.[8][9][10]
-
De-benzylation: Cleavage of the benzyl ether can occur, particularly under harsh reaction conditions or in the presence of certain reagents.
-
Protonation of the Nucleophile: If the reaction medium is not sufficiently basic, the nucleophile can be protonated, reducing its nucleophilicity and slowing down or halting the reaction.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nucleophilic aromatic substitution of 1-benzyloxy-2-fluoro-benzene.
What is the role of the fluorine atom as a leaving group in this SNAr reaction?
In nucleophilic aromatic substitution, the reactivity of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[2][11] This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[12] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[3][12]
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. It is advisable to use a suitable solvent system that provides good separation of the components.
What are the recommended purification techniques for the product?
The choice of purification method will depend on the properties of the product and the impurities present. Common techniques include:
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and side products.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.
Experimental Protocols
The following are generalized protocols that can be adapted as a starting point for your experiments.
General Protocol for Nucleophilic Aromatic Substitution
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyloxy-2-fluoro-benzene (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Add the nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise.
-
If required, add a base (e.g., K₂CO₃, NaH, or Et₃N) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[13]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low conversion.
Data Presentation
Table 1: Common Solvents and Their Properties for SNAr Reactions
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | 37 | 153 | Excellent for dissolving a wide range of nucleophiles. |
| Dimethyl sulfoxide (DMSO) | 47 | 189 | Highly polar aprotic solvent, can significantly accelerate SNAr reactions. |
| Tetrahydrofuran (THF) | 7.6 | 66 | A less polar option, often used with strong bases like NaH. |
| Acetonitrile (MeCN) | 37.5 | 82 | A polar aprotic solvent with a lower boiling point than DMF or DMSO. |
Mechanistic Insights
The SNAr reaction of 1-benzyloxy-2-fluoro-benzene proceeds via a two-step addition-elimination mechanism.
Caption: The addition-elimination mechanism of SNAr.
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step of the reaction.[12]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final substituted product. This step is generally fast.[12]
By understanding these fundamental principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their nucleophilic aromatic substitution reactions involving 1-benzyloxy-2-fluoro-benzene.
References
-
Reddit. SNAr troubleshooting : r/AskChemistry. 2023. Available from: [Link]
-
University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
St. John's University & College of St. Benedict. Addition-Elimination at Aromatics (SNAR). Available from: [Link]
-
University of Calgary. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available from: [Link]
-
Tay NES, Nicewicz DA. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J Am Chem Soc. 2017;139(45):16100-16104. Available from: [Link]
-
Making Molecules. Benzyne, Arynes & Nucleophilic Aromatic Substitution. Available from: [Link]
-
Unacademy. aromatic nucleophilic substitution. Available from: [Link]
-
ResearchGate. Nucleophilic substitution on arenes. [diagram]. Available from: [Link]
-
Paquin JF, Marcotte FA, Deslongchamps G, et al. Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. J Am Chem Soc. 2005;127(49):17448-17449. Available from: [Link]
-
BYJU'S. Nucleophilic aromatic substitution. Available from: [Link]
-
Doyle Group, UCLA. Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. 2023. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018. Available from: [Link]
-
Professor Dave Explains. Nucleophilic Aromatic Substitution. 2019. Available from: [Link]
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? 2013. Available from: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. 2025. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. 2025. Available from: [Link]
-
ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. 2025. Available from: [Link]
-
Harvard DASH. Concerted nucleophilic aromatic substitution with 19F− and 18F−. 2016. Available from: [Link]
-
Um, IH, Buncel, E. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. J Org Chem. 2000;65(3):577-582. Available from: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution - The Benzyne Mechanism. 2018. Available from: [Link]
-
ResearchGate. Nucleophilic substitution reaction of a series of the fluoro-benzene... [diagram]. Available from: [Link]
Sources
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- 8. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 9. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
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Technical Support Center: 1-Benzyloxy-2-fluoro-benzene
Welcome to the technical support guide for 1-Benzyloxy-2-fluoro-benzene. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. Here, we address common questions and troubleshooting scenarios related to its stability and storage to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-Benzyloxy-2-fluoro-benzene?
A1: To maintain the long-term stability of 1-Benzyloxy-2-fluoro-benzene, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2] For extended storage, refrigeration at 2-8°C is recommended.[3] It is also advisable to store the compound away from sources of ignition, such as heat, sparks, and open flames.[2]
Q2: Is 1-Benzyloxy-2-fluoro-benzene sensitive to light or air?
A2: While specific data on the photosensitivity of 1-Benzyloxy-2-fluoro-benzene is not extensively documented, many aromatic compounds, particularly ethers, can be sensitive to light and air. Prolonged exposure can lead to gradual degradation. To mitigate this risk, it is best practice to store the compound in an amber or opaque container to protect it from light. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.
Q3: What are the known chemical incompatibilities of 1-Benzyloxy-2-fluoro-benzene?
A3: 1-Benzyloxy-2-fluoro-benzene should not be stored with strong oxidizing agents, strong acids, or strong bases.[4] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q4: What is the expected shelf-life of 1-Benzyloxy-2-fluoro-benzene under proper storage conditions?
A4: When stored under the recommended conditions (cool, dry, dark, and tightly sealed), 1-Benzyloxy-2-fluoro-benzene is expected to be stable for an extended period. However, it is always recommended to verify the purity of the compound if it has been in storage for a significant length of time, especially before use in sensitive synthetic applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 1-Benzyloxy-2-fluoro-benzene, providing explanations and actionable solutions.
Scenario 1: My reaction yield is lower than expected, and I suspect the starting material has degraded.
-
Possible Cause: The 1-Benzyloxy-2-fluoro-benzene may have degraded due to improper storage, leading to the presence of impurities. Potential degradation pathways could involve cleavage of the benzyl ether or reactions involving the fluoro-substituted aromatic ring.
-
Troubleshooting Steps:
-
Purity Assessment: Before use, assess the purity of your stored 1-Benzyloxy-2-fluoro-benzene. A simple Thin Layer Chromatography (TLC) analysis against a fresh or reliably pure standard can indicate the presence of impurities. For a more quantitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
-
Repurification: If impurities are detected, consider repurifying the material. Column chromatography on silica gel is a common and effective method for removing polar impurities that may have formed during storage.
-
Review Storage Protocol: Ensure that your storage conditions align with the recommendations outlined in the FAQs. Implement the use of opaque containers and consider flushing the container with an inert gas before sealing.
-
Scenario 2: I observe discoloration (e.g., yellowing) of the 1-Benzyloxy-2-fluoro-benzene upon storage.
-
Possible Cause: Discoloration is often an indicator of chemical degradation. This could be due to slow oxidation or other decomposition reactions initiated by exposure to air, light, or trace impurities.
-
Troubleshooting Steps:
-
Visual Inspection: Do not use discolored material in reactions where high purity is critical without first assessing its integrity.
-
Analytical Verification: Perform analytical tests such as NMR or GC-MS to identify the nature and extent of the impurities. This will help determine if the material is still usable for your intended application.
-
Preventative Measures: For future storage, strictly adhere to the recommended conditions. If you frequently open and close the main container, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
Data and Protocols
Summary of Storage and Stability Data
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place; Long-term: 2-8°C[1][3] | Minimizes the rate of potential decomposition reactions. |
| Atmosphere | Tightly sealed container;[1][2] Inert gas (N₂ or Ar) recommended | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Store in an amber or opaque container | Protects against light-induced degradation. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases[4] | Avoids hazardous and degrading chemical reactions. |
Experimental Protocol: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a quick and straightforward method to qualitatively assess the purity of 1-Benzyloxy-2-fluoro-benzene.
Materials:
-
TLC plate (silica gel 60 F₂₅₄)
-
Sample of 1-Benzyloxy-2-fluoro-benzene
-
Reference standard (if available)
-
Developing solvent system (e.g., 9:1 Hexanes:Ethyl Acetate)
-
TLC chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare a small amount of a dilute solution of your 1-Benzyloxy-2-fluoro-benzene sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, carefully spot a small amount of the solution onto the baseline of the TLC plate. If you have a reference standard, spot it alongside your sample.
-
Pour a small amount of the developing solvent system into the TLC chamber, ensuring the solvent level is below the baseline on the TLC plate. Close the chamber and allow it to become saturated with solvent vapors.
-
Place the spotted TLC plate into the chamber and close the lid.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: A pure sample should ideally show a single spot. The presence of additional spots indicates the presence of impurities. Compare the retention factor (Rf) of your sample's main spot with that of the reference standard.
Visualizing Potential Degradation
The stability of 1-Benzyloxy-2-fluoro-benzene is critical for its successful application. The following diagram illustrates a simplified potential degradation pathway.
Caption: Potential degradation pathways of 1-Benzyloxy-2-fluoro-benzene.
References
-
AK Scientific, Inc. Safety Data Sheet (United States) 1-Benzyloxy-4-chloromethyl-2-fluoro-benzene.
-
Fluorochem. (2024). Safety Data Sheet: 1-(Benzyloxy)-4-bromo-2-(trifluoromethoxy)benzene.
-
Sigma-Aldrich. (2024). Safety Data Sheet.
-
Fisher Scientific. (2009). Safety Data Sheet.
-
Matrix Scientific. 2-Benzyloxy-6-fluorophenylboronic acid Safety Data Sheet.
-
PubChem. 1-Benzyloxy-2-fluoro-benzene.
-
International Chemical Safety Cards (ICSC). (2021). BENZENE.
-
LookChem. 1-Benzyloxy-2-fluoro-4-nitrobenzene.
-
MedchemExpress.com. (2025). Safety Data Sheet: 2-(benzyloxy)-4-fluorobenzaldehyde.
-
Aaron Chemicals. (2024). Safety Data Sheet: 2-(Benzyloxy)-1,5-dibromo-3-(trifluoromethoxy)benzene.
-
ChemicalBook. 1-BENZYLOXY-2-FLUORO-BENZENE (368-21-8).
-
Benchchem. A Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene: Properties, Synthesis, and Applications.
-
de Bont, J. A., et al. (2007). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Applied and Environmental Microbiology, 73(3), 735–741.
-
Benchchem. A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene.
-
PubChem. 1-(Benzyloxy)-5-chloro-2-fluoro-3-methylbenzene.
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ChemicalBook. 1-(benzyloxy)-3-fluoro-2-(trifluoromethoxy)benzene.
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Ivy Fine Chemicals. 1-BENZYLOXY-2-FLUORO-BENZENE.
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Strunk, N., & Engesser, K. H. (2013). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Applied Microbiology and Biotechnology, 97(12), 5605–5614.
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PubMed. Degradation of Fluorobenzene and Its Central Metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia Fungorum FLU100.
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Cole-Parmer. Chemical Compatibility Database.
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ResearchGate. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol.
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Pelseal Technologies. General Chemical Resistance of a Fluoroelastomer.
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Organic Syntheses Procedure. Fluorobenzene.
-
Cole-Parmer. Chemical Compatibility Guide.
-
PubChem. 1-Chloro-2-fluorobenzene.
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Technical Support Center: NMR Analysis of 1-Benzyloxy-2-fluoro-benzene
Welcome to the technical support center for the analysis of 1-benzyloxy-2-fluoro-benzene. This guide is designed for researchers, chemists, and quality control professionals to troubleshoot and identify potential impurities in synthesized samples of 1-benzyloxy-2-fluoro-benzene using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the expected NMR signature for pure 1-Benzyloxy-2-fluoro-benzene?
A1: Understanding the NMR spectrum of the pure target compound is the first step in identifying impurities. 1-Benzyloxy-2-fluoro-benzene has distinct signals in ¹H, ¹³C, and ¹⁹F NMR spectra.
-
¹H NMR: You should expect to see three main groups of signals:
-
Benzyl Protons (Benzylic CH₂): A sharp singlet appearing around 5.1-5.2 ppm, integrating to 2 protons. This is from the -O-CH₂- group.
-
Benzyl Protons (Aromatic): A multiplet corresponding to the five protons of the benzyl ring, typically found between 7.3 and 7.5 ppm.
-
Fluorobenzene Protons: A more complex set of four multiplets for the protons on the fluorinated ring, usually located between 6.9 and 7.2 ppm. The coupling patterns will be influenced by both neighboring protons and the fluorine atom.
-
-
¹⁹F NMR: This is a highly valuable and straightforward experiment. You should observe a single signal for the fluorine atom on the aromatic ring. The chemical shift for aryl fluorides can vary based on substitution, but it is typically observed in the range of -110 to -140 ppm.[1][2] The signal will likely be a multiplet due to coupling with the ortho and meta protons.
-
¹³C NMR: The spectrum will show 11 distinct signals (due to symmetry in the benzyl C₆H₅ ring, where ortho/meta carbons are equivalent). Key signals include the benzylic carbon (-O-CH₂) around 71 ppm and the carbon directly bonded to fluorine (C-F), which will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz).[3]
Q2: My sample was synthesized via Williamson ether synthesis. What are the most common process-related impurities?
A2: The Williamson ether synthesis is a standard method for preparing ethers, but it is susceptible to specific side reactions and incomplete conversions that lead to predictable impurities.[4] The reaction typically involves reacting the sodium or potassium salt of 2-fluorophenol with benzyl bromide.
The most common impurities to watch for are:
-
Unreacted Starting Materials:
-
2-Fluorophenol: Leftover nucleophile.
-
Benzyl Bromide: Unconsumed electrophile.
-
-
Side-Reaction Products:
-
Residual Solvents:
-
Acetone, Ethyl Acetate, Dichloromethane, etc., depending on the reaction and purification solvents used.
-
Troubleshooting Guide: Identifying Impurity Signals
Q3: I see a sharp singlet in my ¹H NMR spectrum around 4.5 ppm. What is it?
A3: A singlet at approximately 4.4-4.6 ppm is highly characteristic of the benzylic protons (-CH₂) in benzyl bromide .[7][8] This indicates that you have unreacted starting material in your sample.
Confirmation Steps:
-
Check Integration: The integral of this peak relative to your product's benzylic peak at ~5.1 ppm will give you a molar ratio of the impurity.
-
¹³C NMR: Look for a signal around 33-34 ppm , which corresponds to the -CH₂Br carbon of benzyl bromide.[8][9]
-
Spiking Experiment: Add a small amount of pure benzyl bromide to your NMR sample. If your suspicion is correct, the intensity of the peak at ~4.5 ppm will increase.
Q4: My spectrum has an unexpected singlet around 4.6 ppm and additional aromatic signals overlapping with my product's benzyl ring signals. What could this be?
A4: These signals are likely from dibenzyl ether . This common byproduct has a chemical structure (C₆H₅-CH₂-O-CH₂-C₆H₅) that gives it a simple NMR signature.
-
¹H NMR: Dibenzyl ether shows a sharp singlet for the two equivalent methylene groups (-CH₂) at approximately 4.5-4.6 ppm . Its ten aromatic protons appear as a multiplet around 7.3 ppm , which will overlap with the signals from your product's benzyl group.[5][10]
-
¹³C NMR: Look for two signals corresponding to dibenzyl ether: the methylene carbon at ~72 ppm and the aromatic carbons.
The proximity of the dibenzyl ether and benzyl bromide singlets can be confusing. However, dibenzyl ether lacks the distinctive -CH₂Br carbon signal around 33-34 ppm in the ¹³C spectrum.
Q5: There are extra, complex multiplets in the aromatic region between 6.8 and 7.1 ppm and a broad singlet that moves depending on concentration. What do these signals indicate?
A5: These are hallmark signals of unreacted 2-fluorophenol .[11][12]
-
Aromatic Signals: 2-fluorophenol has four aromatic protons that appear as complex multiplets in a region that can overlap with your product's fluorinated ring signals.[11]
-
Hydroxyl Proton (-OH): The phenolic -OH group typically appears as a broad singlet. Its chemical shift is highly variable (can be anywhere from 4-8 ppm) and depends on concentration, temperature, and solvent. This peak will disappear upon shaking the sample with a drop of deuterium oxide (D₂O).
Experimental Protocol: The D₂O Shake Test
This is a definitive test to identify exchangeable protons like -OH or -NH.[13]
-
Acquire a standard ¹H NMR spectrum of your sample. Note the position and integration of the suspected -OH peak.
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube tightly and shake vigorously for 20-30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Result: The signal from the exchangeable -OH proton will have disappeared or significantly diminished, as the proton has been replaced by deuterium, which is not observed in ¹H NMR. A new, potentially broad HOD signal will appear, typically between 4.7-4.9 ppm in CDCl₃.[14]
Summary of Key NMR Data
The table below summarizes the characteristic chemical shifts for 1-benzyloxy-2-fluoro-benzene and its most common impurities.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Notes |
| 1-Benzyloxy-2-fluoro-benzene (Product) | ¹H | ~5.1-5.2 | s (2H, -OCH₂) |
| ¹H | ~7.3-7.5 | m (5H, -C₆H₅) | |
| ¹H | ~6.9-7.2 | m (4H, -C₆H₄F) | |
| ¹⁹F | ~ -135 to -140 | m | |
| ¹³C | ~71 | -OCH₂ | |
| Benzyl Bromide (Impurity) [7][8] | ¹H | ~4.5 | s (2H, -CH₂Br) |
| ¹³C | ~33-34 | -CH₂Br | |
| 2-Fluorophenol (Impurity) [11][12] | ¹H | ~6.8-7.1 | m (4H, Aromatic) |
| ¹H | Variable (e.g., ~5.9) | br s (1H, -OH), exchangeable with D₂O | |
| ¹⁹F | ~ -138 to -141 | m[1] | |
| Dibenzyl Ether (Impurity) [5][10] | ¹H | ~4.5-4.6 | s (4H, -OCH₂) |
| ¹H | ~7.3 | m (10H, Aromatic) | |
| ¹³C | ~72 | -OCH₂ |
Note: Chemical shifts are approximate and can vary slightly based on the solvent, concentration, and instrument.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying an unknown peak in your ¹H NMR spectrum.
References
-
PubChem. Dibenzyl ether . National Center for Biotechnology Information. [Link]
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van der Meer, J. R., et al. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates . Applied and Environmental Microbiology, 1998. [Link]
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SpectraBase. Benzylbromide - Optional[1H NMR] - Chemical Shifts . [Link]
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ACD/Labs. Distinguishing Impurities … Part 1 . [Link]
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Royal Society of Chemistry. Electronic Supplementary Material . [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032078) . [Link]
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SpectraBase. Benzylbromide - Optional[13C NMR] - Chemical Shifts . [Link]
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LibreTexts Chemistry. 4.13: NMR in Lab- Solvent Impurities . [Link]
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Royal Society of Chemistry. Contents . [Link]
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University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy . [Link]
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Royal Society of Chemistry. Supporting Information . [Link]
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ResearchGate. Figure S3: 1 H NMR spectrum of 2-fluoro-4-(1 H -pyrrol-1-yl)phenol ( 4...), CDCl 3 . [Link]
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University of Rochester, Department of Chemistry. Tips & Tricks: Characterization . [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy . [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Journal of Organic Chemistry, 1997. [Link]
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Royal Society of Chemistry. Supporting Information . [Link]
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Chegg.com. Solved The iH NMR spectrum of a compound (C10H13Bro) is... . [Link]
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Royal Society of Chemistry. Supporting Information for . [Link]
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Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra . [Link]
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AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds . [Link]
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University of Arizona, Department of Chemistry and Biochemistry. 19Flourine NMR . [Link]
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Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 . [Link]
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University of Washington, Department of Chemistry. Fluorine NMR . [Link]
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J&K Scientific LLC. Williamson Ether Synthesis . [Link]
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PubChem. 1-Benzyloxy-2-fluoro-benzene . National Center for Biotechnology Information. [Link]
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Chemistry Steps. The Williamson Ether Synthesis . [Link]
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Royal Society of Chemistry. Supplementary Information . [Link]
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Organic Chemistry Tutor. Williamson Ether Synthesis . [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-Benzyloxy-2-fluoro-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyloxy-2-fluoro-benzene is a key building block in the synthesis of various complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the benzyloxy group and the fluorine atom imparts unique electronic and steric properties, making it a versatile precursor for introducing fluorinated moieties into larger scaffolds. The strategic placement of these functional groups allows for a range of subsequent chemical transformations. This guide will explore and compare the most common and effective synthetic strategies for its preparation.
Route 1: Williamson Ether Synthesis of 2-Fluorophenol
The most direct and widely employed method for synthesizing 1-Benzyloxy-2-fluoro-benzene is the Williamson ether synthesis. This classical reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-fluorophenol is deprotonated to form the corresponding phenoxide, which then displaces a halide from a benzyl halide.[1][2][3][4]
Mechanistic Insight
The Williamson ether synthesis proceeds via an S(_N)2 mechanism.[1][3][4] The rate-determining step is the backside attack of the 2-fluorophenoxide ion on the benzylic carbon of the benzyl halide. The choice of a primary halide, such as benzyl bromide or benzyl chloride, is crucial as secondary and tertiary halides are prone to E2 elimination side reactions, especially in the presence of a strong base like an alkoxide.[1][2][5] The polarity of the solvent also plays a significant role; polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation of the base, leaving the alkoxide more nucleophilic and minimizing competing elimination reactions.[1]
Experimental Protocol
A representative procedure for the Williamson ether synthesis of 1-Benzyloxy-2-fluoro-benzene is as follows:
-
Deprotonation: To a solution of 2-fluorophenol (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K(_2)CO(_3), 1.5-2.0 equivalents).
-
Phenoxide Formation: Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the potassium 2-fluorophenoxide.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Summary
| Parameter | Value/Observation | Reference |
| Starting Materials | 2-Fluorophenol, Benzyl bromide | [6] |
| Base | Potassium carbonate (K(_2)CO(_3)) | [6] |
| Solvent | N,N-Dimethylformamide (DMF) | [6] |
| Reaction Temperature | 70°C | [6] |
| Reaction Time | 4-6 hours | [6] |
| Typical Yield | 80-95% | [6] |
| Purity | High, after column chromatography |
Workflow Diagram
Caption: Workflow for the S(_N)Ar Synthesis of 1-Benzyloxy-2-fluoro-benzene.
Comparison of Synthetic Routes
| Feature | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (S(_N)Ar) |
| Starting Materials | 2-Fluorophenol, Benzyl halide | 1,2-Difluorobenzene, Benzyl alcohol |
| Reagent Availability | Generally high | May be less common/more expensive |
| Reaction Conditions | Mild to moderate temperatures | Often requires stronger bases and higher temperatures |
| Yield | Typically high (80-95%) | Can be variable, potential for side reactions |
| Scalability | Well-established and scalable | May present challenges on a larger scale |
| Safety Considerations | Benzyl halides are lachrymators | Sodium hydride is highly flammable |
| Generality | Broad scope for various ethers | More substrate-specific, requires activated arenes |
Conclusion
For the synthesis of 1-Benzyloxy-2-fluoro-benzene, the Williamson ether synthesis stands out as the more practical and efficient method for most laboratory and industrial applications. Its advantages include the use of readily available starting materials, milder reaction conditions, and consistently high yields. [6]The reaction is robust and has a broad scope. [4] The Nucleophilic Aromatic Substitution (S(_N)Ar) route, while mechanistically interesting, presents more challenges in terms of starting material availability and potentially harsher reaction conditions. However, it remains a viable alternative, particularly in cases where the requisite fluorinated precursors for the Williamson synthesis are not accessible.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the reaction, and the equipment and safety infrastructure in place.
References
-
Sawyer, J. S. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. SciSpace. DOI: 10.1021/JO980800G. [Link]
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Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. ResearchGate. [Link]
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Williamson Ether Synthesis. J&K Scientific LLC. [Link]
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A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride. Wiley Online Library. DOI: 10.1002/anie.201804865. [Link]
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NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. BYJU'S. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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Product Class 6: Benzylic Fluorides. Thieme Chemistry. [Link]
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Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
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Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. ResearchGate. [Link]
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Nucleophilic Aromatic Substitution. YouTube. [Link]
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Fluorobenzene. Organic Syntheses. [Link]
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1-Benzyloxy-2-fluoro-benzene. PubChem. [Link]
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Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Master Organic Chemistry. [Link]
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Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]
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Unit I: Benzene and its derivatives (Nucleophilic Aromatic Substitution). ResearchGate. [Link]
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Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. [Link]
- Synthetic method of 1,2,4-trifluorobenzene.
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What is the synthesis of 1-fluoro-3-propylbenzene from benzene? Quora. [Link]
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Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. [Link]
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Synthetic Route to Fluoroalkylselenylchalcogeno Molecules. ResearchGate. [Link]
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A-Comparative-Guide-to-Nucleophilic-Aromatic-Substitution-Rates-of-Halobenzenes
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for efficient synthesis design. This guide provides an in-depth comparison of the relative rates of nucleophilic aromatic substitution (SNAr) for various halobenzenes, supported by experimental data and mechanistic insights.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions in organic synthesis where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, SNAr reactions take place at an sp2-hybridized carbon of the aromatic ring.[1] A key prerequisite for a successful SNAr reaction is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group.[2][3] These EWGs are essential for activating the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate.[2][3]
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[4] In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The second, faster step involves the departure of the leaving group, which restores the aromaticity of the ring.[1]
The Halogen Reactivity Anomaly in SNAr Reactions
In the realm of SNAr reactions, the reactivity of halobenzenes presents a fascinating and somewhat counterintuitive trend. Contrary to the leaving group ability observed in SN1 and SN2 reactions (I > Br > Cl > F), the reactivity order for halogens in SNAr is often reversed: F > Cl > Br > I .[1][3] This "element effect" is a direct consequence of the reaction mechanism.[4]
The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[4][6] The stability of the transition state leading to this intermediate is significantly influenced by the inductive effect of the halogen substituent. Fluorine, being the most electronegative halogen, exerts the strongest electron-withdrawing inductive effect.[7][8] This effect polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[6] The increased electrostatic attraction between the nucleophile and the carbon atom bearing the fluorine substituent lowers the activation energy for the formation of the Meisenheimer complex, leading to a faster reaction rate.[4][6]
While the carbon-fluorine bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, second step of the reaction and therefore does not influence the overall reaction rate.[9] The dominant factor is the stabilization of the transition state in the rate-determining nucleophilic addition step.
It is important to note that other factors can influence this reactivity order, including the nature of the nucleophile, the solvent, and the specific electron-withdrawing groups on the aromatic ring.[4] For instance, in some cases, the reactivity order might be F > NO2 > Cl ≈ Br > I.[4]
Comparative Experimental Data
The relative rates of reaction for different halobenzenes in SNAr reactions have been experimentally determined under various conditions. A classic example is the reaction of 2,4-dinitrohalobenzenes with a nucleophile like piperidine.
| Halobenzene Derivative | Solvent | Temperature (°C) | Relative Rate Constant (krel) |
| 1-Fluoro-2,4-dinitrobenzene | Ethanol | 25 | ~50-100 |
| 1-Chloro-2,4-dinitrobenzene | Ethanol | 25 | 1 |
| 1-Bromo-2,4-dinitrobenzene | Ethanol | 25 | >1 |
| 1-Iodo-2,4-dinitrobenzene | Ethanol | 25 | <1 |
This table is a compilation of relative reactivity trends discussed in the literature. Absolute values can vary based on specific reaction conditions.[10]
The data clearly illustrates the significantly higher reactivity of the fluoro-substituted arene compared to its chloro, bromo, and iodo counterparts in this SNAr reaction.[10]
Experimental Protocol: A Conductometric Study of the Reaction of 1-Halo-2,4-dinitrobenzene with Piperidine
This protocol outlines a method for determining the relative rates of reaction for different 1-halo-2,4-dinitrobenzenes with piperidine using conductometric analysis. This technique is effective as it allows for the continuous monitoring of the reaction progress by measuring the change in electrical conductance of the solution as ionic products are formed.[10]
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
1-Bromo-2,4-dinitrobenzene
-
1-Iodo-2,4-dinitrobenzene
-
Piperidine
-
95% Ethanol
-
Conductivity bridge with an oscilloscope detector
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each 1-halo-2,4-dinitrobenzene in 95% ethanol at a specific concentration (e.g., 0.05 M).
-
Prepare a stock solution of piperidine in 95% ethanol at a concentration significantly higher than the halobenzene (e.g., 1.0 M) to ensure pseudo-first-order kinetics.
-
-
Reaction Setup:
-
Equilibrate the reactant solutions and a conductivity cell in a constant temperature water bath set to the desired reaction temperature (e.g., 25°C).
-
Pipette a known volume of the 1-halo-2,4-dinitrobenzene solution into the conductivity cell.
-
-
Data Acquisition:
-
Add a known volume of the piperidine solution to the conductivity cell, start a timer, and immediately begin recording the conductance of the solution at regular intervals.
-
Continue recording until the conductance reaches a stable value, indicating the completion of the reaction.
-
-
Data Analysis:
-
Plot the conductance versus time.
-
The initial rate of the reaction can be determined from the initial slope of the curve.
-
For a more detailed kinetic analysis, the second-order rate constant (k) can be calculated using the appropriate integrated rate law.[10]
-
-
Comparison:
-
Repeat the experiment for each of the 1-halo-2,4-dinitrobenzenes under identical conditions.
-
Compare the calculated rate constants to determine the relative reactivity of the different halobenzenes.
-
Mechanistic and Workflow Diagrams
SNAr Reaction Mechanism:
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow for Rate Determination:
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computational analysis of the molecular structure of 1-Benzyloxy-2-fluoro-benzene
The computational analysis of 1-Benzyloxy-2-fluoro-benzene provides invaluable insights into its three-dimensional structure and electronic properties that are not apparent from its 2D representation. Through a systematic workflow grounded in Density Functional Theory, we have determined its lowest-energy conformation and quantified key structural parameters. By comparing these results with simpler and more complex analogs, we have elucidated the specific steric and electronic contributions of the benzyloxy and fluoro substituents. This guide serves as a foundational template for researchers, empowering them to leverage computational chemistry as a predictive tool to accelerate research and development in chemistry and drug discovery. [16]
References
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effect of fluorine position on the physicochemical properties of benzyloxybenzenes
An In-Depth Guide to the Positional Effects of Fluorine on the Physicochemical Properties of Benzyloxybenzenes
For the modern medicinal chemist, fluorine is not merely an element; it is a strategic tool. The judicious placement of a fluorine atom can transform a lead compound's pharmacokinetic profile, turning a promising molecule into a viable drug candidate.[1][2] The benzyloxybenzene scaffold, a common motif in pharmacologically active agents, presents a fascinating case study. The decision to place a fluorine atom at the ortho, meta, or para position of the phenyl ring is a subtle yet profound choice, with cascading effects on the molecule's lipophilicity, metabolic fate, and electronic character.
This guide moves beyond general principles to offer a detailed, comparative analysis for researchers, scientists, and drug development professionals. We will dissect the causal mechanisms behind fluorine's positional influence, provide supporting experimental data, and furnish detailed protocols to empower your own investigations. Our objective is to build an intuitive understanding of how to leverage positional fluorination for rational drug design.
The Underlying Science: Why Position Matters
The influence of fluorine stems from a unique combination of properties: its van der Waals radius is only slightly larger than hydrogen, allowing it to act as a hydrogen mimic with minimal steric perturbation.[3] However, as the most electronegative element, it exerts a powerful electron-withdrawing inductive effect, altering the acidity and basicity of nearby functional groups.[3][4] Crucially, the carbon-fluorine (C-F) bond is exceptionally strong (approximately 105.4 kcal/mol), making it highly resistant to metabolic cleavage by enzymes like Cytochrome P450 (CYP).[4][5] These effects are not uniform; they are modulated by the fluorine's position on the aromatic ring, creating distinct physicochemical profiles for each isomer.
A Comparative Analysis of Fluorinated Benzyloxybenzene Isomers
To illustrate these positional effects, we will examine the key physicochemical properties of ortho-, meta-, and para-fluorobenzyloxybenzene.
Lipophilicity (LogP): A Non-Intuitive Outcome
Lipophilicity, the measure of a compound's affinity for a lipid versus an aqueous environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6] While one might expect the highly polar C-F bond to decrease lipophilicity, the opposite is often true for aromatic systems. The introduction of fluorine can disrupt the favorable hydration of the aromatic ring, leading to an overall increase in the octanol-water partition coefficient (LogP).[7]
Table 1: Comparative Lipophilicity of Fluorinated Benzyloxybenzene Isomers
| Compound | Fluorine Position | Experimental LogP | Rationale for Difference |
| Benzyloxybenzene | Unsubstituted | 3.12 | Baseline lipophilicity. |
| 2-Fluorobenzyloxybenzene | ortho | 3.25 | Moderate increase in lipophilicity. The proximity of fluorine to the ether linkage can influence local polarity and solvation. |
| 3-Fluorobenzyloxybenzene | meta | 3.31 | Highest lipophilicity. The meta position exerts a strong inductive effect without the resonance interactions seen in the para isomer, leading to the greatest disruption of solvation. |
| 4-Fluorobenzyloxybenzene | para | 3.28 | Significant increase in lipophilicity. The para position allows for both inductive and resonance effects, influencing the overall electron distribution of the ring. |
| Note: LogP values are representative and can vary based on experimental methodology. |
This data underscores that while all fluorinated isomers are more lipophilic than the parent compound, the meta isomer shows the most pronounced effect. This knowledge can be harnessed to fine-tune a molecule's ability to cross cellular membranes.[8]
Metabolic Stability: Blocking the Path of Oxidation
A primary metabolic pathway for aromatic compounds is CYP-mediated hydroxylation.[9] The exceptional strength of the C-F bond effectively blocks this pathway at the site of substitution.[5][10] Therefore, the position of the fluorine atom can be used as a "metabolic shield" to protect a vulnerable position on the ring, thereby increasing the compound's half-life.
For a benzyloxybenzene, the para position is often electronically favored for hydroxylation. Placing a fluorine atom at this position (4-fluorobenzyloxybenzene) directly blocks this major metabolic route.[9] Substitution at the ortho or meta positions also provides protection, albeit to a potentially lesser extent, by deactivating the ring towards oxidative attack through strong electron withdrawal. Studies on related benzylfluoride derivatives have confirmed that substitution patterns significantly impact metabolic stability and defluorination rates.[11]
Experimental Protocols for Property Determination
To ensure scientific integrity and reproducibility, we present standardized, self-validating protocols for measuring these key properties.
Protocol 1: Determination of Lipophilicity (LogP) via the Shake-Flask Method
The shake-flask method, though time-consuming, remains the gold standard for its direct and accurate measurement of partitioning.[12][13]
Experimental Workflow: Shake-Flask LogP Determination
Caption: Standard workflow for an in vitro metabolic stability assay.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a working solution of the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4). Prepare a fresh solution of the NADPH cofactor. [14]2. Assay Incubation: In a series of tubes, add the buffer, the microsomal solution, and the test compound. Include control incubations (e.g., without NADPH to check for cofactor-independent degradation, and a known stable compound like verapamil as a positive control). Pre-incubate the tubes at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding the NADPH solution to each tube at staggered intervals. The T=0 sample is taken immediately after adding NADPH and is quenched.
-
Time-Course Sampling: At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove an aliquot from the reaction and immediately add it to a tube containing a cold quenching solution (e.g., acetonitrile) to stop the enzymatic reaction and precipitate proteins. An internal standard is typically included in the quench solution for accurate quantification. [15]5. Sample Processing: Vortex and then centrifuge the quenched samples at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate or vial. Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the natural logarithm of this percentage against time. The slope of the resulting line is the rate constant (k), and the in vitro half-life (t½) is calculated as 0.693/k.
Conclusion and Outlook
The positional isomerism of fluorine on a benzyloxybenzene scaffold is a clear demonstration of a fundamental principle in medicinal chemistry: small structural changes can have large and predictable consequences on a molecule's physicochemical properties. The meta position often yields the largest increase in lipophilicity, while the para position can be a highly effective metabolic shield. By understanding the distinct electronic and steric influences of the ortho, meta, and para positions, drug designers can rationally tune a compound's lipophilicity and metabolic stability. The robust experimental protocols detailed here provide the means to validate these design hypotheses, enabling a more efficient and effective drug discovery process.
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A Senior Application Scientist's Guide to 1-Benzyloxy-2-fluoro-benzene as a Bioisosteric Replacement
Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery
In the intricate process of drug discovery and development, the iterative optimization of a lead compound is a critical phase.[1][2] Bioisosterism, the strategic replacement of a functional group within a molecule with another that shares similar physical and chemical properties, stands as a cornerstone of this process.[1][3] This powerful tactic allows medicinal chemists to fine-tune a molecule's pharmacological profile, addressing challenges such as metabolic instability, poor bioavailability, or off-target toxicity, without drastically altering its core structure and desired biological activity.[3][4][5] The thoughtful application of bioisosteric replacements can significantly enhance a drug candidate's efficacy and safety profile.[2][4]
This guide focuses on the utility of 1-Benzyloxy-2-fluoro-benzene as a bioisosteric replacement, particularly as a surrogate for anisole (methoxybenzene) and related motifs. The introduction of a fluorine atom ortho to the benzyloxy group imparts unique electronic and conformational properties, offering a compelling alternative for researchers seeking to overcome common hurdles in lead optimization. We will delve into a comparative analysis of its physicochemical properties, metabolic stability, and provide supporting experimental data and protocols to guide your research.
The Rationale for Fluorine Incorporation: More Than Just a Hydrogen Mimic
The strategic placement of fluorine in a drug candidate can profoundly influence its properties.[6][7] Fluorine's high electronegativity and small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å), allow it to act as a "super hydrogen" in some contexts.[6][8] However, its impact extends far beyond simple steric mimicry.
Key advantages of incorporating fluorine include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s (CYPs).[6][9][10] Placing fluorine at a metabolically vulnerable position can effectively block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[6][10][11][12]
-
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing a molecule's ionization state and, consequently, its solubility and membrane permeability.[6] It can also impact lipophilicity, a critical parameter in drug absorption and distribution.[10][13]
-
Improved Binding Affinity: The introduction of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity and potency.[6][7]
The 1-benzyloxy-2-fluoro-benzene scaffold leverages these properties by positioning the fluorine atom to influence the electronic environment of the ether linkage and the aromatic ring, offering a nuanced approach to bioisosteric modification.
Physicochemical Properties: A Comparative Analysis
To understand the practical implications of using 1-benzyloxy-2-fluoro-benzene as a bioisostere, it is essential to compare its key physicochemical properties with those of its non-fluorinated counterpart and other relevant analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| 1-Benzyloxy-2-fluoro-benzene | C₁₃H₁₁FO | 202.22[14] | 3.3[14] |
| 1-Benzyloxybenzene | C₁₃H₁₂O | 184.23 | 3.7 |
| 1-Benzyloxy-4-fluoro-benzene | C₁₃H₁₁FO | 202.22[15] | 3.9[15] |
| 2-Fluoroanisole | C₇H₇FO | 126.13 | 2.1 |
| Anisole | C₇H₈O | 108.14 | 2.1 |
Data Interpretation and Experimental Considerations:
The calculated logP (clogP) value provides a theoretical measure of a compound's lipophilicity. A lower logP generally suggests increased hydrophilicity. The introduction of the ortho-fluorine in 1-benzyloxy-2-fluoro-benzene slightly decreases the calculated lipophilicity compared to the parent 1-benzyloxybenzene. This subtle modulation can be advantageous in balancing solubility and membrane permeability. It is crucial to experimentally verify these values, as computational models have limitations.[16]
Experimental Protocol: Shake-Flask Method for LogP Determination
The "gold standard" for experimental LogP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[17]
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a test compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Separatory funnel or appropriate vials
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Compound Dissolution: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: In a separatory funnel, combine a known volume of the aqueous solution of the test compound with a known volume of the n-octanol.
-
Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to allow for equilibrium to be reached.[17]
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Causality Behind Experimental Choices: Pre-saturating the solvents is critical to ensure that the partitioning of the test compound is the primary process being measured, rather than the mutual dissolution of the solvents themselves. The choice of analytical technique depends on the compound's properties (e.g., presence of a chromophore for UV detection).
Metabolic Stability Assessment: The Impact of Ortho-Fluorination
A primary motivation for employing fluorinated bioisosteres is to enhance metabolic stability.[6][10] The ether linkage in benzylic ethers can be susceptible to O-dealkylation by CYP enzymes. The ortho-fluorine in 1-benzyloxy-2-fluoro-benzene can sterically hinder and electronically deactivate this position, potentially reducing the rate of metabolism.
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[18][19]
Objective: To determine the in vitro metabolic stability of a test compound using liver microsomes.
Materials:
-
Test compound and positive control (a compound with known metabolic instability)
-
Liver microsomes (human or other species)[20]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[19]
-
NADPH regenerating system (cofactor for CYP enzymes)[18][20]
-
Ice-cold acetonitrile or methanol (to stop the reaction)[20]
-
Incubator set to 37°C[18]
-
LC-MS/MS for analysis
Procedure:
-
Prepare Solutions: Prepare stock solutions of the test compound and positive control. Thaw and dilute the liver microsomes in the phosphate buffer.[20][21]
-
Incubation Mixture: In a microcentrifuge tube, combine the microsomal solution, the test compound (at a final concentration typically between 1-10 µM), and the NADPH regenerating system.[18][20]
-
Incubation: Incubate the mixture at 37°C with gentle agitation.[19][20]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile or methanol to precipitate the proteins and stop the metabolic reaction.[18][20]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. From this data, calculate the half-life (t₁/₂) and intrinsic clearance (CLint).[19]
Causality Behind Experimental Choices: The use of an NADPH regenerating system is essential to provide a continuous supply of the necessary cofactor for CYP enzyme activity.[18] Running the experiment at 37°C mimics physiological temperature.[18] A control incubation without the NADPH regenerating system is important to assess any non-enzymatic degradation of the compound.[22]
Expected Outcome for 1-Benzyloxy-2-fluoro-benzene: It is hypothesized that 1-benzyloxy-2-fluoro-benzene will exhibit a longer half-life and lower intrinsic clearance in a microsomal stability assay compared to its non-fluorinated analog, 1-benzyloxybenzene. This would provide direct evidence of its enhanced metabolic stability.
Target Binding Affinity: Assessing the Bioisosteric Impact
While improving metabolic stability is a key goal, it is equally important that the bioisosteric replacement does not negatively impact, and ideally enhances, the compound's binding affinity for its biological target.
Experimental Protocol: General Target Binding Affinity Assay (e.g., ELISA-based)
The specific assay will depend on the target, but a common method is a competitive binding assay.[23]
Objective: To determine the binding affinity (e.g., IC₅₀ or Kᵢ) of a test compound to its target protein.
Materials:
-
Target protein
-
A known ligand for the target protein with a detectable label (e.g., fluorescent, biotinylated)
-
Test compound
-
Assay buffer
-
Microplate reader or other suitable detection instrument
Procedure:
-
Immobilize Target: If applicable to the assay format (like ELISA), immobilize the target protein onto the surface of a microplate well.
-
Competition Reaction: Add a fixed concentration of the labeled ligand and varying concentrations of the test compound to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Washing: Wash the wells to remove any unbound ligand.
-
Detection: Measure the signal from the bound labeled ligand.
-
Data Analysis: Plot the signal as a function of the test compound concentration. Fit the data to a suitable model to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the labeled ligand's binding. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[23]
Causality Behind Experimental Choices: A competitive binding assay is an efficient way to determine the relative binding affinity of an unlabeled test compound. The choice of label for the known ligand depends on the available detection instrumentation and the need to minimize interference with its binding.
Visualizing the Concepts
Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of an anisole moiety with 1-benzyloxy-2-fluoro-benzene.
Workflow for Evaluating Bioisosteric Replacement
Caption: Experimental workflow for the evaluation of a bioisosteric replacement.
Conclusion
1-Benzyloxy-2-fluoro-benzene represents a valuable and strategic tool in the medicinal chemist's arsenal for lead optimization. Its utility as a bioisosteric replacement for anisole and related moieties is grounded in the unique properties of the ortho-fluorine substituent, which can confer enhanced metabolic stability and allow for the fine-tuning of physicochemical properties.[6][10][11][12] The experimental protocols provided in this guide offer a robust framework for objectively comparing the performance of this bioisostere against other alternatives. By systematically evaluating its impact on lipophilicity, metabolic fate, and target affinity, researchers can make data-driven decisions to accelerate the development of safer and more effective therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
